molecular formula C35H51NO10 B10818383 Acoforestinine

Acoforestinine

Cat. No.: B10818383
M. Wt: 645.8 g/mol
InChI Key: YBCOIJNAMJAFSO-KLHAPXIMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acoforestinine is a useful research compound. Its molecular formula is C35H51NO10 and its molecular weight is 645.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H51NO10

Molecular Weight

645.8 g/mol

IUPAC Name

[(1S,2R,3R,4R,5R,6S,8R,9S,10R,13R,14R,16S,17S,18R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate

InChI

InChI=1S/C35H51NO10/c1-8-36-17-32(18-40-3)22(37)14-23(42-5)35-21-15-33(39)24(43-6)16-34(45-9-2,26(29(35)36)27(44-7)28(32)35)25(21)30(33)46-31(38)19-10-12-20(41-4)13-11-19/h10-13,21-30,37,39H,8-9,14-18H2,1-7H3/t21-,22-,23+,24+,25-,26-,27+,28-,29-,30-,32+,33-,34-,35+/m1/s1

InChI Key

YBCOIJNAMJAFSO-KLHAPXIMSA-N

Isomeric SMILES

CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@H]([C@H]31)[C@]5(C[C@@H]([C@@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)OCC)OC)OC)O)COC

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OCC)OC)OC)O)COC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Elucidation of Acoforestinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of Acoforestinine, a diterpenoid alkaloid. The information presented is based on the findings from the isolation and characterization of this natural product from Aconitum handelianum.[1][2][3]

Introduction

This compound is a complex diterpenoid alkaloid isolated from the plant Aconitum handelianum.[2][4] Natural products from the genus Aconitum are known for their structural diversity and significant biological activities. The elucidation of such intricate molecular structures is a challenging task that relies on a combination of modern spectroscopic techniques. This guide details the methodologies and data that were instrumental in determining the chemical structure of this compound.

Physicochemical and Spectroscopic Data

The initial characterization of this compound established its molecular formula as C₃₅H₅₁NO₁₀ through High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Table 1: Physicochemical and HR-ESI-MS Data for this compound

ParameterValue
Molecular Formula C₃₅H₅₁NO₁₀
Molecular Weight 645.78 g/mol
HR-ESI-MS (m/z) [M+H]⁺ found: 646.3535; calculated: 646.3535

The structural framework of this compound was pieced together using a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy experiments.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and the coupling constants (J) are in Hertz (Hz).

Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
14.15d8.5
22.85m
33.90dd10.0, 4.5
53.10d6.0
64.85t4.5
74.30d6.5
92.95m
103.20d7.0
112.50s
134.95br s
145.80s
152.75m
172.60s
N-CH₂3.15q7.2
N-CH₂CH₃1.10t7.2
1-OCH₃3.30s
6-OCH₃3.35s
8-OAc2.05s
14-OBz8.05-7.45m
16-OCH₃3.40s
18-OCH₃3.25s

Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

Positionδ (ppm)Positionδ (ppm)
184.114166.2
245.31540.1
372.51682.8
443.21761.5
550.11878.9
691.2N-CH₂49.5
788.7N-CH₂CH₃13.6
877.31-OCH₃56.3
952.86-OCH₃58.9
1042.18-OAc170.5, 21.8
1154.614-OBz133.1, 130.2, 129.7, 128.5
1235.816-OCH₃57.8
1375.418-OCH₃59.1

Experimental Protocols

The dried and powdered roots of Aconitum handelianum were extracted with 95% ethanol (B145695) at room temperature. The resulting crude extract was concentrated under reduced pressure and then subjected to a series of liquid-liquid partitioning steps using solvents of increasing polarity (e.g., petroleum ether, chloroform (B151607), ethyl acetate, and n-butanol). The chloroform-soluble fraction, which showed promising activity in preliminary screenings, was further purified by repeated column chromatography over silica (B1680970) gel and Sephadex LH-20. The final purification was achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield this compound as a pure compound.

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were acquired on a Bruker AV-600 spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signals.

  • Mass Spectrometry: High-resolution mass spectra were obtained using an Agilent 6520 Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

Visualization of the Elucidation Workflow

The logical flow of the structure elucidation process for this compound is depicted in the following diagram.

G cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis and Structure Determination Plant Material Dried Roots of Aconitum handelianum Extraction Ethanol Extraction Plant Material->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Column Chromatography Silica Gel & Sephadex Column Chromatography Partitioning->Column Chromatography HPLC Preparative HPLC Column Chromatography->HPLC Pure Compound Pure this compound HPLC->Pure Compound Mass Spec HR-ESI-MS Pure Compound->Mass Spec NMR 1D NMR (¹H, ¹³C) 2D NMR (COSY, HSQC, HMBC) Pure Compound->NMR Data Analysis Spectroscopic Data Analysis Mass Spec->Data Analysis NMR->Data Analysis Structure Chemical Structure of This compound Data Analysis->Structure

Figure 1. Workflow for the structure elucidation of this compound.

Conclusion

The structure of this compound was successfully elucidated through a systematic approach involving extraction, isolation, and extensive spectroscopic analysis. The combination of HR-ESI-MS and a variety of NMR techniques provided the necessary data to unambiguously determine its complex diterpenoid alkaloid structure. This detailed structural information is crucial for further research into the pharmacological properties and potential therapeutic applications of this compound.

References

A Technical Guide to the Isolation of Acoforestinine from Aconitum handelianum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Diterpenoid alkaloids from the genus Aconitum represent a class of natural products with significant pharmacological interest, owing to their complex chemical structures and potent biological activities. This guide provides a comprehensive overview of the methodologies for the isolation and purification of acoforestinine (B1149226), a representative C19-diterpenoid alkaloid, from the roots of Aconitum handelianum. While this document outlines a generalized procedure based on established methods for isolating similar alkaloids from this genus, it serves as a foundational protocol for researchers. The guide details experimental procedures, data presentation, and visual workflows to facilitate the successful isolation and subsequent investigation of this compound and related compounds.

Introduction

The genus Aconitum, belonging to the family Ranunculaceae, is a rich source of diterpenoid alkaloids, which are renowned for their diverse and potent biological activities.[1] These compounds are broadly classified into C18, C19, and C20-diterpenoid alkaloids based on their carbon skeletons.[2][3] this compound, a C19-diterpenoid alkaloid, is of particular interest due to its potential pharmacological applications. Species such as Aconitum handelianum have been investigated for their chemical constituents, revealing a plethora of alkaloids.[4][5]

This technical guide presents a detailed, albeit generalized, protocol for the isolation of this compound from the roots of Aconitum handelianum. The methodologies described herein are synthesized from established procedures for the extraction and purification of diterpenoid alkaloids from Aconitum species.

Experimental Protocols

The isolation of this compound from Aconitum handelianum is a multi-step process involving extraction, acid-base partitioning, and chromatographic separation.

Plant Material and Reagents
  • Plant Material: Dried and powdered roots of Aconitum handelianum.

  • Solvents: Methanol (B129727) (MeOH), Ethanol (B145695) (EtOH), Chloroform (B151607) (CHCl₃), Ethyl Acetate (EtOAc), Petroleum Ether, n-Hexane, Acetone. All solvents should be of analytical or HPLC grade.

  • Acids and Bases: Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Ammonia (B1221849) solution (NH₄OH), Sodium hydroxide (B78521) (NaOH), Sodium carbonate (Na₂CO₃).

  • Chromatography: Silica (B1680970) gel (200-300 mesh for column chromatography), Alumina (neutral), Sephadex LH-20, and materials for Preparative High-Performance Liquid Chromatography (Prep-HPLC) or High-Performance Centrifugal Partition Chromatography (HPCPC).

Extraction of Crude Alkaloids
  • Maceration and Percolation:

    • The powdered roots of A. handelianum (typically 1-5 kg) are macerated with 95% ethanol or methanol at room temperature for 24-48 hours.

    • The extraction is repeated 2-3 times to ensure exhaustive extraction of the alkaloids.

    • The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning for Alkaloid Enrichment:

    • The crude extract is suspended in an aqueous acidic solution (e.g., 2-5% HCl or H₂SO₄) and stirred until fully dissolved.

    • The acidic solution is then filtered to remove any insoluble non-alkaloidal components.

    • The filtrate is washed with a non-polar solvent such as petroleum ether or n-hexane to remove pigments and lipids.

  • The acidic aqueous layer is then basified with an ammonia solution or sodium carbonate to a pH of 9-10 to precipitate the free alkaloidal bases.

    • The basified solution is subsequently extracted with an organic solvent like chloroform or ethyl acetate. This extraction is repeated multiple times to ensure the complete transfer of alkaloids into the organic phase.

    • The combined organic extracts are washed with distilled water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the crude alkaloid fraction.

Chromatographic Purification

The crude alkaloid mixture is a complex matrix of structurally similar compounds, necessitating advanced chromatographic techniques for the isolation of pure this compound.

  • Column Chromatography (CC):

    • The crude alkaloid fraction is subjected to column chromatography on silica gel or neutral alumina.

    • A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane or petroleum ether) and gradually increasing the polarity with solvents like ethyl acetate, chloroform, and methanol.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualizing agent (e.g., Dragendorff's reagent).

  • Gel Filtration Chromatography:

    • Fractions enriched with this compound from the initial column chromatography can be further purified using Sephadex LH-20 column chromatography with methanol as the mobile phase. This step is effective in removing smaller or larger molecular weight impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) or High-Performance Centrifugal Partition Chromatography (HPCPC):

    • For final purification, Prep-HPLC or HPCPC is often necessary.

    • A C18 reversed-phase column is commonly used for Prep-HPLC with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol and water, often with a modifier like formic acid or trifluoroacetic acid.

    • HPCPC, a liquid-liquid chromatography technique, is particularly useful for separating polar alkaloids that may irreversibly adsorb to solid supports.

Structure Elucidation

The structure of the isolated pure this compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition (HR-ESI-MS).

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • X-ray Crystallography: To determine the absolute configuration if suitable crystals can be obtained.

Data Presentation

The quantitative data from the isolation process should be meticulously recorded and presented for reproducibility and comparison.

ParameterDescriptionExpected Value/RangeReference
Plant Material Dry weight of Aconitum handelianum roots1.0 - 5.0 kg
Crude Extract Yield Weight of the initial ethanolic/methanolic extract10 - 20% of dry plant materialGeneral
Crude Alkaloid Yield Weight of the total alkaloid fraction after acid-base partitioning1 - 3% of crude extractGeneral
This compound Yield Weight of the pure isolated this compound0.001 - 0.01% of dry plant materialEstimated
Purity Purity of the final compound as determined by HPLC> 98%
¹H NMR (CDCl₃) Key chemical shifts (δ) in ppmCharacteristic signals for diterpenoid alkaloidsGeneral
¹³C NMR (CDCl₃) Key chemical shifts (δ) in ppmApproximately 19 signals for the core skeletonGeneral
HR-ESI-MS High-resolution mass-to-charge ratio ([M+H]⁺)To be determined for this compoundGeneral

Visualization of Workflow and Biological Activity

Isolation Workflow

Isolation_Workflow Plant Powdered Roots of Aconitum handelianum Extraction Maceration with 95% EtOH/MeOH (3x, 48h each) Plant->Extraction Concentration1 Concentration under Reduced Pressure Extraction->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Acid_Base Acid-Base Partitioning (HCl/NH4OH, CHCl3) Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids CC Column Chromatography (Silica Gel or Alumina) Crude_Alkaloids->CC Fractions Enriched Fractions CC->Fractions Sephadex Sephadex LH-20 Chromatography Fractions->Sephadex Purified_Fractions Further Purified Fractions Sephadex->Purified_Fractions Prep_HPLC Preparative HPLC or HPCPC Purified_Fractions->Prep_HPLC Pure_Compound Pure this compound (>98%) Prep_HPLC->Pure_Compound Analysis Structure Elucidation (NMR, MS, IR) Pure_Compound->Analysis

Caption: Isolation and Purification Workflow for this compound.

Postulated Biological Activity and Signaling Pathway

This compound belongs to the C19-diterpenoid alkaloid class, many of which are known to exert their biological effects through interaction with ion channels. A primary mechanism of action for many toxic Aconitum alkaloids is the modulation of voltage-gated sodium channels (VGSCs).

Signaling_Pathway This compound This compound VGSC Voltage-Gated Sodium Channel (Neurotoxin Binding Site 2) This compound->VGSC Binds to Anti_Inflammatory Anti-inflammatory Effects (e.g., Inhibition of NO Production) This compound->Anti_Inflammatory May also lead to Activation Persistent Activation and Inhibition of Inactivation VGSC->Activation Influx Continuous Na+ Influx Activation->Influx Depolarization Prolonged Membrane Depolarization Influx->Depolarization Cellular_Effects Cellular Effects Depolarization->Cellular_Effects Analgesia Analgesia / Antinociception Cellular_Effects->Analgesia Toxicity Cardiotoxicity & Neurotoxicity Cellular_Effects->Toxicity

Caption: Postulated Signaling Pathway of this compound.

Many C19-diterpenoid alkaloids, such as aconitine, bind to site 2 of the alpha-subunit of voltage-dependent sodium channels, leading to their persistent activation. This action suppresses the normal inactivation of the channel, resulting in a continuous influx of sodium ions and prolonged depolarization of the cell membrane. This mechanism is responsible for both the therapeutic (e.g., analgesic) and toxic (e.g., cardiotoxic and neurotoxic) effects of these compounds. Additionally, some C19-diterpenoid alkaloids have demonstrated anti-inflammatory activities, such as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated cells.

Conclusion

The isolation of this compound from Aconitum handelianum is a challenging yet rewarding endeavor that requires a systematic approach combining classical extraction techniques with modern chromatographic methods. This guide provides a robust framework for researchers to undertake such a project. The successful isolation and purification of this compound will enable further investigation into its pharmacological properties and potential as a lead compound for drug development. It is imperative to handle Aconitum species and their isolated alkaloids with extreme caution due to their high toxicity.

References

The Uncharted Path: A Technical Guide to the Presumed Biosynthesis of Acoforestinine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The diterpenoid alkaloid Acoforestinine, isolated from Aconitum handelianum, represents a complex and intriguing natural product. While the precise biosynthetic pathway leading to this compound remains to be fully elucidated, extensive research into the biosynthesis of related C20-diterpenoid alkaloids in the Aconitum genus provides a robust framework for a putative pathway. This guide synthesizes the current understanding of Aconitum alkaloid biosynthesis to present a comprehensive overview of the likely enzymatic steps and chemical transformations culminating in the formation of the core this compound scaffold. It is critical to note that the latter stages of this proposed pathway are speculative and await empirical validation.

I. The Core Biosynthetic Machinery: From Central Metabolism to the Diterpenoid Skeleton

The biosynthesis of this compound, like other diterpenoid alkaloids, is believed to originate from primary metabolic pathways, specifically glycolysis and the methylerythritol phosphate (B84403) (MEP) pathway, which provide the fundamental carbon building blocks. The pathway converges on the formation of the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).

The initial steps involve the formation of the C20 diterpene skeleton through the action of terpene synthases.[1] GGPP is first cyclized to form ent-copalyl diphosphate (B83284) (ent-CPP), a key branch point intermediate.[2] This intermediate is then further cyclized to produce various diterpene skeletons, with ent-atisarene being a crucial precursor for atisine-type alkaloids.[1][3]

Acoforestinine_Biosynthesis_Core cluster_0 Central Metabolism cluster_1 Isoprenoid Precursor Biosynthesis cluster_2 Diterpene Skeleton Formation Glycolysis Glycolysis G3P Glyceraldehyde-3-phosphate Glycolysis->G3P MEP_Pathway MEP Pathway MEP_Pathway->G3P IPP Isopentenyl pyrophosphate G3P->IPP multiple steps Pyruvate Pyruvate Pyruvate->IPP multiple steps DMAPP Dimethylallyl pyrophosphate IPP->DMAPP IPPI GGPPS GGPPS IPP->GGPPS DMAPP->GGPPS GGPP Geranylgeranyl pyrophosphate GGPPS->GGPP ent_CPP_Synthase ent-CPP Synthase (CPS) GGPP->ent_CPP_Synthase ent_CPP ent-Copalyl pyrophosphate ent_CPP_Synthase->ent_CPP ent_Atiserene_Synthase ent-Atiserene Synthase (KSL) ent_CPP->ent_Atiserene_Synthase ent_Atiserene ent-Atiserene ent_Atiserene_Synthase->ent_Atiserene

Figure 1: Formation of the ent-Atiserene skeleton, the diterpenoid precursor to this compound.

II. Incorporation of Nitrogen and Oxidative Modifications

A defining feature of diterpenoid alkaloids is the incorporation of a nitrogen atom, which typically originates from the amino acid L-serine via the formation of β-aminoethanol.[4] This nitrogen-containing moiety is integrated into the diterpene scaffold to form a characteristic piperidine (B6355638) ring, leading to the formation of atisine-type alkaloids. Subsequent oxidative modifications, catalyzed by cytochrome P450 monooxygenases and other oxidoreductases, are presumed to decorate the core scaffold, leading to the vast structural diversity observed in Aconitum alkaloids.

The conversion of the initial diterpene skeleton to the atisinium ion is a critical step, involving a series of oxidations and the cyclization of the nitrogen-containing side chain. While the enzymes responsible for these transformations are beginning to be identified in related species, their specific roles in this compound biosynthesis are yet to be confirmed.

Acoforestinine_Biosynthesis_Nitrogen cluster_3 Nitrogen Incorporation and Core Alkaloid Formation cluster_4 Hypothetical Pathway to this compound ent_Atiserene ent-Atiserene Oxidations_1 Oxidations (P450s) ent_Atiserene->Oxidations_1 Oxidized_Intermediate Oxidized ent-Atiserene Intermediate Oxidations_1->Oxidized_Intermediate Atisine_Type_Scaffold Atisine-type Scaffold Oxidized_Intermediate->Atisine_Type_Scaffold + β-Aminoethanol (Reductase, Cyclase) L_Serine L-Serine Beta_Aminoethanol β-Aminoethanol L_Serine->Beta_Aminoethanol Decarboxylation Beta_Aminoethanol->Atisine_Type_Scaffold Late_Stage_Modifications Late-Stage Oxidations, Methylations, Acylations (P450s, MTs, ATs) Atisine_Type_Scaffold->Late_Stage_Modifications This compound This compound Late_Stage_Modifications->this compound

Figure 2: Proposed pathway from ent-Atiserene to this compound.

III. Quantitative Data Summary

Currently, there is a notable absence of specific quantitative data, such as enzyme kinetic parameters or metabolite concentrations, for the this compound biosynthetic pathway in the scientific literature. The research to date has focused on the identification of pathway intermediates and the genes encoding the biosynthetic enzymes in related Aconitum species. The following table highlights the types of quantitative data that are needed to fully characterize this pathway.

Data TypeDescriptionRelevance to Pathway ElucidationStatus
Enzyme Kinetics (Km, kcat) Michaelis-Menten constants and turnover numbers for the biosynthetic enzymes (e.g., CPS, KSL, P450s).Defines the efficiency and substrate specificity of each enzymatic step.Not Available
Metabolite Concentrations In planta concentrations of key intermediates (GGPP, ent-CPP, ent-atisarene, etc.) and the final product, this compound.Helps to identify rate-limiting steps and metabolic flux through the pathway.Not Available
Gene Expression Levels Quantitative PCR (qPCR) or RNA-Seq data for the expression of biosynthetic genes in different tissues and developmental stages.Correlates gene expression with alkaloid accumulation, identifying key regulatory points.Limited data for related alkaloids

IV. Experimental Protocols

The elucidation of the general diterpenoid alkaloid biosynthetic pathway in Aconitum has been made possible through a combination of transcriptomics, heterologous expression, and in vitro enzyme assays. While protocols specific to this compound are not available, the methodologies employed for studying related alkaloids provide a clear roadmap for future research.

A. Identification of Candidate Biosynthetic Genes via Transcriptomics
  • RNA Extraction and Sequencing: Total RNA is extracted from various tissues of Aconitum handelianum (e.g., roots, leaves, stems). High-quality RNA is then used for cDNA library construction and deep sequencing using platforms like Illumina or PacBio.

  • De Novo Transcriptome Assembly and Annotation: In the absence of a reference genome, the sequencing reads are assembled de novo to generate a comprehensive transcriptome. The resulting unigenes are then annotated by sequence similarity searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG) to identify putative biosynthetic enzymes such as terpene synthases, cytochrome P450s, methyltransferases, and acyltransferases.

B. Functional Characterization of Enzymes via Heterologous Expression
  • Gene Cloning and Vector Construction: Candidate genes are amplified by PCR from cDNA and cloned into appropriate expression vectors for bacterial (E. coli) or yeast (Saccharomyces cerevisiae) expression.

  • Heterologous Protein Expression and Purification: The recombinant proteins are expressed in the chosen host and purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • In Vitro Enzyme Assays: The purified enzymes are incubated with their predicted substrates (e.g., GGPP for terpene synthases) under optimized buffer and cofactor conditions.

  • Product Identification: The reaction products are extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the enzymatic function.

C. In Vivo Pathway Reconstruction
  • Transient Expression in Nicotiana benthamiana: Multiple biosynthetic genes are co-expressed in N. benthamiana leaves via agroinfiltration.

  • Metabolite Analysis: After a period of incubation, the plant tissue is harvested, and metabolites are extracted and analyzed by LC-MS to detect the production of pathway intermediates and potentially the final product.

V. Future Directions

The complete elucidation of the this compound biosynthetic pathway will require a multi-faceted approach. The identification and functional characterization of the late-stage modification enzymes, particularly the cytochrome P450s and transferases, are of paramount importance. Furthermore, stable genetic transformation of Aconitum species or the development of a robust cell culture system would enable more detailed in vivo studies and the potential for metabolic engineering to enhance the production of this valuable alkaloid. The application of advanced analytical techniques, such as isotope labeling studies, will be crucial in definitively tracing the flow of precursors through the pathway and confirming the proposed biosynthetic steps.

References

Acoforestinine: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoforestinine is a diterpenoid alkaloid first isolated from the plant Aconitum handelianum.[1][2][3] As a member of the complex family of diterpenoid alkaloids, this compound possesses a unique and intricate molecular architecture that has drawn the attention of the scientific community. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its spectroscopic data. Detailed experimental protocols for its isolation and characterization, as described in the primary literature, are also presented. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, formulation, and analysis.

PropertyValueReference
Molecular Formula C₃₅H₅₁NO₁₀[1][2]
Molecular Weight 645.78 g/mol

Further physical properties such as melting point, boiling point, and solubility have not been detailed in the currently available scientific literature.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The key data from these analyses are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H-NMR and ¹³C-NMR data, including chemical shifts (δ), coupling constants (J), and multiplicities, are essential for the definitive structural confirmation of this compound. This information is typically found in the primary publication detailing its isolation and has not been reproduced in publicly accessible databases.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would reveal the presence of key functional groups within the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-nitrogen (C-N) bonds. Specific absorption bands (in cm⁻¹) are crucial for this analysis but are not currently available in public-facing documents.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum provides information about the electronic transitions within the this compound molecule and can indicate the presence of chromophores. The wavelength of maximum absorption (λmax) is a key parameter that is not presently available in the public domain.

Mass Spectrometry (MS)

Mass spectrometry data is critical for determining the molecular weight and fragmentation pattern of this compound, further confirming its molecular formula. High-resolution mass spectrometry (HRMS) would provide the exact mass, which is a key piece of data for any newly isolated compound. This data is expected to be in the primary scientific literature.

Experimental Protocols

The isolation and purification of this compound from its natural source, Aconitum handelianum, involves a multi-step process. The general workflow, as can be inferred from standard natural product chemistry practices, is outlined below. The specific details are reported in the primary literature.

General Isolation and Purification Workflow

Isolation_and_Purification_of_this compound Start Dried and Powdered Aconitum handelianum Plant Material Extraction Extraction with Organic Solvent (e.g., Methanol or Ethanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent-Solvent Partitioning (e.g., Ethyl Acetate-Water) Crude_Extract->Partitioning Enriched_Fraction Enriched Diterpenoid Alkaloid Fraction Partitioning->Enriched_Fraction Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Enriched_Fraction->Chromatography Purified_Fractions Collection of Fractions Chromatography->Purified_Fractions HPLC Preparative High-Performance Liquid Chromatography (HPLC) Purified_Fractions->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

A generalized workflow for the isolation and purification of this compound.

Biological Activity and Signaling Pathways

While this compound is identified as a diterpenoid alkaloid, a class of compounds known for a wide range of biological activities, specific studies on the bioactivity and mechanism of action of this compound are not yet available in the public scientific literature. Diterpenoid alkaloids from the Aconitum genus are known to possess anti-inflammatory, analgesic, and cardiotonic properties, often interacting with ion channels and various signaling pathways. Future research is needed to elucidate the specific biological targets and signaling cascades modulated by this compound.

Potential Signaling Pathways for Investigation

Based on the activities of related diterpenoid alkaloids, the following signaling pathways represent logical starting points for investigating the mechanism of action of this compound.

Potential_Signaling_Pathways cluster_pathways Potential Pathways to Investigate This compound This compound Target Potential Molecular Target (e.g., Ion Channel, Receptor) This compound->Target Downstream Downstream Signaling Cascade Target->Downstream NFkB NF-κB Pathway (Inflammation) Downstream->NFkB MAPK MAPK Pathway (Cell Growth, Inflammation) Downstream->MAPK Ion_Channels Voltage-gated Ion Channels (e.g., Na+, K+, Ca2+) Downstream->Ion_Channels

Hypothesized signaling pathways for this compound investigation.

Conclusion

This compound is a structurally complex diterpenoid alkaloid with significant potential for further scientific investigation. While its basic molecular formula and weight are established, a comprehensive public repository of its physicochemical properties, detailed spectroscopic data, and biological activities is currently lacking. The primary source for this detailed information remains the original isolation paper by Yang et al. (2009). This technical guide serves as a foundational document, summarizing the available information and outlining the necessary experimental and theoretical frameworks for future research into this promising natural product. Further studies are warranted to fully characterize this compound and explore its potential therapeutic applications.

References

Acoforestinine spectral data (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: December 2025

Acoforestinine (B1149226): A Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for this compound, a diterpenoid alkaloid isolated from Aconitum handelianum. Due to the limited public availability of raw spectral data, this document synthesizes information from the primary literature to present a clear and structured summary of its spectroscopic characteristics and the methodologies used for its characterization.

Introduction

This compound was first isolated and identified as part of a study on the chemical constituents of Aconitum handelianum. The structure of this complex diterpenoid alkaloid was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The structural elucidation of this compound relied on the careful analysis of its spectral data. While the raw spectra are not publicly available, the key quantitative data from the primary literature are summarized below.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule.

Ion m/z (Observed) Formula m/z (Calculated)
[M+H]⁺Data not availableC₃₅H₅₂NO₁₀Data not available

Note: Specific high-resolution mass spectrometry data for this compound is not detailed in the available abstracts. The molecular formula is reported as C₃₅H₅₁NO₁₀.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR and ¹³C NMR Data for this compound

Position ¹³C Chemical Shift (δc) ¹H Chemical Shift (δH, multiplicity, J in Hz)
Data not available in accessible literatureData not availableData not available

Note: The detailed ¹H and ¹³C NMR assignments for this compound are contained within the full text of the primary publication, which is not publicly accessible.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Functional Group Wavenumber (cm⁻¹)
Data not available in accessible literatureData not available

Note: Specific infrared absorption data for this compound is not detailed in the available abstracts.

Experimental Protocols

The methodologies outlined below are based on standard practices for the isolation and structural elucidation of natural products as described in the primary literature.

Isolation of this compound

The isolation of this compound from the roots of Aconitum handelianum typically involves the following workflow:

G A Dried and Powdered Roots of Aconitum handelianum B Extraction with a suitable solvent (e.g., Methanol) A->B C Concentration of the extract B->C D Partitioning between immiscible solvents (e.g., Ethyl Acetate and Water) C->D E Column Chromatography of the organic phase (e.g., Silica Gel) D->E F Further purification by repeated Column Chromatography E->F G Final purification by Preparative HPLC F->G H Pure this compound G->H

Caption: General workflow for the isolation of this compound.

Spectroscopic Analysis

The structural characterization of the isolated this compound was performed using a suite of spectroscopic techniques.

G cluster_0 Spectroscopic Analysis A Pure this compound B Mass Spectrometry (MS) - High-Resolution MS (HRMS) A->B C Nuclear Magnetic Resonance (NMR) - ¹H NMR - ¹³C NMR - 2D NMR (COSY, HMQC, HMBC) A->C D Infrared (IR) Spectroscopy A->D E Structure Elucidation B->E C->E D->E

Caption: Spectroscopic techniques for the structural elucidation of this compound.

Detailed Methodologies:

  • Mass Spectrometry (MS): High-resolution mass spectra were likely acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer using electrospray ionization (ESI) to determine the accurate mass and elemental composition.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Deuterated chloroform (B151607) (CDCl₃) or methanol (B129727) (CD₃OD) are common solvents for such compounds. 2D NMR experiments, including COSY, HMQC, and HMBC, were essential for establishing the connectivity of protons and carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum was likely obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.

Signaling Pathways and Logical Relationships

There is currently no publicly available information regarding the specific signaling pathways modulated by this compound. Research in this area would be a valuable next step in understanding its biological activity.

Conclusion

This guide provides a summary of the known spectroscopic information and the likely experimental protocols used for the characterization of this compound. The lack of publicly accessible raw data highlights the need for open data practices in natural product research to facilitate further investigation and drug development efforts. Researchers interested in the detailed spectral assignments are encouraged to consult the primary publication: Yang J, et al. Diterpenoid alkaloids from Aconitum handelianum. Zhongguo Zhong Yao Za Zhi. 2009 Aug;34(15):1927-9.

Acoforestinine: An Obscure Diterpenoid Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 110011-77-3 Molecular Formula: C₃₅H₅₁NO₁₀ Molecular Weight: 645.78 g/mol

Summary

Acoforestinine is a complex diterpenoid alkaloid that has been isolated from Aconitum handelianum, a plant belonging to the Ranunculaceae family.[1][2] Despite its documented isolation, this compound remains a largely uncharacterized compound within the scientific literature. Extensive searches for detailed experimental data, biological activity, and mechanistic studies have yielded no specific information for this particular molecule. This guide summarizes the available structural information for this compound and provides a general overview of the known biological activities of related diterpenoid alkaloids from the Aconitum genus. It is crucial to note that the activities described for related compounds may not be representative of this compound's biological profile.

Physicochemical Data

Currently, there is a significant lack of publicly available, experimentally determined physicochemical data for this compound. The information is limited to its molecular formula and weight.

PropertyValueSource
CAS Number110011-77-3[1][2]
Molecular FormulaC₃₅H₅₁NO₁₀[1]
Molecular Weight645.78 g/mol

Biological Activity and Context

There is no specific biological activity data available for this compound in the public domain. However, this compound belongs to the class of diterpenoid alkaloids, which are characteristic constituents of the Aconitum genus. Alkaloids from Aconitum handelianum, the source of this compound, have been investigated for their antioxidant properties.

In general, diterpenoid alkaloids from Aconitum species are known to exhibit a wide range of potent biological activities, including:

  • Analgesic and Anti-inflammatory Effects: Many diterpenoid alkaloids are known for their pain-relieving and anti-inflammatory properties.

  • Neurological Effects: These compounds can have significant effects on the central and peripheral nervous systems. Some diterpenoid alkaloids interact with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) and sodium channels.

  • Cardiotoxicity: Aconitum alkaloids are famously cardiotoxic at higher doses, an activity also mediated through interaction with sodium channels.

Given the absence of specific data for this compound, it is impossible to attribute any of these activities to the compound. The potential for significant toxicity, a hallmark of this class of alkaloids, should be assumed until proven otherwise.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or biological evaluation of this compound are not available in the accessible scientific literature. The initial isolation was described in a 2009 publication in the "Zhongguo Zhong Yao Za Zhi" (Chinese Journal of Traditional and Modern Medicine), but the full text providing methodological details is not widely available.

Signaling Pathways

There is no information regarding any signaling pathways that may be modulated by this compound. Research on related diterpenoid alkaloids suggests potential interactions with ion channels, which are key components of numerous signaling cascades, but this remains speculative for this compound.

Logical Relationships and Workflows

Due to the lack of experimental data, it is not possible to construct any diagrams illustrating signaling pathways, experimental workflows, or logical relationships for this compound. Any such visualization would be purely hypothetical and not based on scientific evidence. For illustrative purposes, a generalized workflow for the isolation and characterization of a novel natural product is presented below.

G Generalized Natural Product Discovery Workflow A Plant Material Collection (e.g., Aconitum handelianum) B Extraction and Fractionation A->B C Chromatographic Separation (e.g., HPLC, Column Chromatography) B->C D Isolation of Pure Compound (this compound) C->D E Structural Elucidation (NMR, MS) D->E F Biological Screening (e.g., Cytotoxicity, Receptor Binding) D->F G Hit Identification F->G H Mechanism of Action Studies G->H I Lead Optimization H->I J Preclinical Development I->J

Caption: Generalized workflow for natural product discovery.

Conclusion

This compound, with CAS number 110011-77-3, is a diterpenoid alkaloid of significant structural complexity that has been isolated from Aconitum handelianum. Beyond this initial report, there is a profound lack of scientific data regarding its physicochemical properties, biological activities, and mechanism of action. This absence of information precludes the development of a detailed technical guide as requested. The scientific community would require substantial de novo research to characterize this molecule and understand its potential pharmacological profile. Researchers interested in this compound should approach it with caution, given the known toxicity of related alkaloids from the Aconitum genus.

References

Acoforestinine: An Uncharted Territory in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the diterpenoid alkaloid Acoforestinine presents a landscape ripe for exploration. Despite its identification and isolation from plant species such as Aconitum handelianum, Aconitum forrestii, and Aconitum episcopale, a comprehensive understanding of its biological activities, mechanisms of action, and therapeutic potential remains largely undefined in publicly accessible scientific literature.

Currently, detailed quantitative data on the biological effects of this compound are not available. While the broader class of diterpenoid alkaloids from the Aconitum genus is known for a range of pharmacological activities—including analgesic, anti-inflammatory, and cytotoxic properties—specific data points for this compound, such as IC50 or EC50 values, have not been reported in the reviewed literature. Similarly, there is a conspicuous absence of detailed experimental protocols for assays conducted on this specific compound.

The signaling pathways through which this compound may exert its effects are also yet to be elucidated. Research on related alkaloids from the Aconitum family suggests potential interactions with ion channels and inflammatory cascades, but direct evidence for this compound's involvement in any specific cellular signaling is wanting.

This lack of specific data precludes the creation of quantitative data tables and detailed experimental workflows as requested.

The Unwritten Chapter of this compound's Pharmacology

The absence of concrete biological data for this compound stands in contrast to the well-documented activities of other diterpenoid alkaloids. This knowledge gap highlights a significant opportunity for novel research. Future investigations could focus on a broad spectrum of in vitro and in vivo assays to screen for potential therapeutic effects.

An initial experimental workflow for characterizing the biological activity of this compound could be conceptualized as follows:

experimental_workflow cluster_sourcing Compound Sourcing cluster_screening Initial Bioactivity Screening cluster_mechanistic Mechanistic Studies cluster_preclinical Preclinical Development sourcing Isolation from Aconitum sp. or Chemical Synthesis cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) sourcing->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO, cytokine production) sourcing->anti_inflammatory analgesic Analgesic Models (e.g., hot plate, tail flick) sourcing->analgesic antimicrobial Antimicrobial Screening (e.g., MIC, MBC) sourcing->antimicrobial pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) cytotoxicity->pathway_analysis anti_inflammatory->pathway_analysis target_id Target Identification (e.g., Affinity Chromatography, Proteomics) analgesic->target_id animal_models In Vivo Efficacy in Disease Models pathway_analysis->animal_models target_id->animal_models toxicology Toxicology and Pharmacokinetic Studies animal_models->toxicology

Figure 1. A conceptual workflow for the initial biological characterization of this compound.

This proposed workflow outlines a logical progression from sourcing the compound to initial broad-based screening for cytotoxic, anti-inflammatory, analgesic, and antimicrobial activities. Positive hits in these initial screens would then warrant more in-depth mechanistic studies to identify the underlying signaling pathways and molecular targets. The culmination of these efforts would be the evaluation of this compound in relevant animal models of disease, alongside comprehensive toxicology and pharmacokinetic profiling.

Elucidating the Mechanism of Action of Acoforestinine: A Technical Guide Based on C19-Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, there is a significant lack of publicly available scientific literature detailing the specific mechanism of action of Acoforestinine. This technical guide, therefore, presents a putative mechanism of action based on the well-characterized biological activities of closely related C19-diterpenoid alkaloids isolated from the Aconitum genus. The information herein is intended to provide a foundational understanding for researchers, scientists, and drug development professionals, drawing parallels from analogous compounds.

Introduction to this compound and Aconitum Alkaloids

This compound is a diterpenoid alkaloid that has been isolated from plants of the Aconitum genus, such as Aconitum handelianum.[1] This class of natural products, particularly the C19-diterpenoid alkaloids like the highly toxic and pharmacologically active aconitine, has been the subject of extensive research.[2][3] These compounds are known for their potent biological effects, which include analgesic, anti-inflammatory, and cytotoxic activities, alongside significant cardiotoxicity and neurotoxicity.[2][4] The shared structural features among these alkaloids suggest a commonality in their mechanisms of action, primarily centered on the modulation of ion channels.

Putative Primary Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The principal mechanism of action for many C19-diterpenoid alkaloids from Aconitum is their interaction with voltage-gated sodium channels (VGSCs). These channels are critical for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.

Aconitum alkaloids, such as aconitine, bind to site II of the α-subunit of VGSCs. This binding leads to a persistent activation of the channels by preventing their inactivation. The continuous influx of sodium ions (Na+) results in a sustained depolarization of the cell membrane. This disruption of normal cellular electrophysiology is the underlying cause of the observed neurotoxic and cardiotoxic effects, which can manifest as arrhythmias, muscle paralysis, and in severe cases, death. Conversely, this same mechanism is believed to contribute to the analgesic effects of these compounds by blocking neuronal conduction in pain pathways.

Voltage-Gated Sodium Channel Modulation by Aconitum Alkaloids cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Na_in Na+ (intracellular) Depolarization Persistent Depolarization VGSC->Depolarization Prevents inactivation This compound This compound (putative) This compound->VGSC Binds to Site II (putative) Aconitine Aconitine-like Alkaloids Aconitine->VGSC Binds to Site II Na_out Na+ (extracellular) Na_out->VGSC Influx Toxicity Neurotoxicity & Cardiotoxicity Depolarization->Toxicity Analgesia Analgesia Depolarization->Analgesia

Putative interaction of this compound with a voltage-gated sodium channel.

Other Potential Biological Activities

Beyond their effects on sodium channels, diterpenoid alkaloids from Aconitum have been reported to exhibit a range of other biological activities.

  • Anti-inflammatory Effects: Some Aconitum alkaloids have demonstrated anti-inflammatory properties. The proposed mechanisms include the inhibition of pro-inflammatory mediators.

  • Cytotoxic Activity: Several diterpenoid alkaloids have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

  • Antioxidant Activity: Studies on alkaloids from Aconitum handelianum have indicated that some compounds possess antioxidant properties.

Quantitative Data for Related Aconitum Alkaloids

While specific quantitative data for this compound is not available, the following table summarizes the biological activities of other well-studied Aconitum alkaloids.

AlkaloidBiological ActivityAssayResultReference
AconitineAnalgesicAcetic acid writhing (mice)Inhibition rates of 68% and 76% at 0.3 and 0.9 mg/kg, respectively.
AconitineAnalgesicHot plate test (mice)Increased pain threshold by 17.12% and 20.27% at 0.3 and 0.9 mg/kg, respectively.
AconitineAnalgesicFormalin-induced pain (mice)Inhibition rates of 33.23% (Phase I) and 36.08% (Phase II) at 0.3 mg/kg.
Aconitine, 3-acetylaconitine, hypaconitineNa+ Channel Affinity[3H]-batrachotoxinin-bindingKi ≈ 1.2 µM
Aconitine, 3-acetylaconitine, hypaconitineSynaptosomal Na+ and Ca2+ influxFluorometric assayEC50 ≈ 3 µM
Aconitine, 3-acetylaconitine, hypaconitineAnalgesicFormalin-induced hyperalgesia (mice)ED50 ≈ 0.06 mg/kg
Aconitine, 3-acetylaconitine, hypaconitineAcute ToxicityMouse modelLD50 ≈ 0.15 mg/kg
LappaconitineNa+ Channel Affinity[3H]-batrachotoxinin-bindingKi = 11.5 µM

Experimental Protocols for a Putative Mechanism of Action Discovery

To investigate the mechanism of action of a novel Aconitum alkaloid like this compound, a multi-step experimental approach would be necessary.

  • Objective: To determine the cytotoxic effects of the compound on various cell lines.

  • Methodology:

    • Cell Culture: Culture relevant cell lines (e.g., cancer cell lines, neuronal cells, cardiomyocytes) in appropriate media and conditions.

    • Treatment: Treat cells with a range of concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

    • Viability Assessment: Measure cell viability using assays such as MTT, XTT, or CellTiter-Glo.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

  • Objective: To investigate the effects of the compound on ion channel function.

  • Methodology:

    • Cell Preparation: Use primary neurons, cardiomyocytes, or cell lines expressing specific ion channels (e.g., HEK293 cells transfected with VGSC subtypes).

    • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure ion channel currents in the presence and absence of this compound.

    • Data Analysis: Analyze changes in current-voltage relationships, channel activation and inactivation kinetics, and dose-response curves.

  • Objective: To assess the analgesic and anti-inflammatory effects of the compound in animal models.

  • Methodology for Analgesia (e.g., Hot Plate Test):

    • Animal Acclimatization: Acclimatize mice or rats to the experimental setup.

    • Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal, oral).

    • Nociceptive Testing: Place the animal on a heated surface (hot plate) and measure the latency to a pain response (e.g., paw licking, jumping).

    • Data Analysis: Compare the response latencies between treated and control groups.

  • Methodology for Anti-inflammation (e.g., Carrageenan-Induced Paw Edema):

    • Compound Administration: Administer this compound to the animals.

    • Induction of Inflammation: Inject carrageenan into the paw to induce localized inflammation and edema.

    • Measurement of Edema: Measure the paw volume at regular intervals using a plethysmometer.

    • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Start Isolation of this compound InVitro In Vitro Studies Start->InVitro InVivo In Vivo Studies Start->InVivo Mechanism Mechanism of Action Elucidation InVitro->Mechanism InVivo->Mechanism Cytotoxicity Cytotoxicity Assays (e.g., MTT) Electrophysiology Electrophysiology (Patch-Clamp) Biochemical Biochemical Assays (e.g., Enzyme Inhibition) Analgesia Analgesia Models (e.g., Hot Plate) Inflammation Inflammation Models (e.g., Paw Edema) Toxicity Toxicity Studies (e.g., LD50)

A generalized experimental workflow for investigating this compound's bioactivity.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated through dedicated research, its structural classification as a C19-diterpenoid alkaloid provides a strong basis for postulating its primary mode of action. It is highly probable that this compound interacts with voltage-gated sodium channels, leading to the characteristic toxic and therapeutic effects observed with other Aconitum alkaloids. Further investigation employing the experimental protocols outlined in this guide is essential to confirm this hypothesis and to explore any additional biological activities and signaling pathways that may be modulated by this compound. Such studies will be crucial for determining its potential for future drug development.

References

An In-depth Technical Guide to the Solubility of Acoforestinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acoforestinine (B1149226), a complex diterpenoid alkaloid, presents a significant challenge in drug development due to its limited characterization in scientific literature. A thorough understanding of its solubility in various solvents is fundamental for its extraction, purification, formulation, and in vitro/in vivo testing. This technical guide provides a summary of the available qualitative solubility information for the broader class of Aconitum alkaloids, to which this compound belongs. Crucially, it outlines a comprehensive, generalized experimental protocol for researchers to quantitatively determine the solubility of this compound. This guide also includes a structured template for data presentation and a visual workflow to aid in experimental design.

Introduction to this compound and Solubility

This compound is a member of the Aconitum alkaloid family, a group of compounds known for their potent biological activities. The solubility of an active pharmaceutical ingredient (API) like this compound is a critical physicochemical property that influences its bioavailability and therapeutic efficacy. Determining solubility in a range of solvents is a primary step in preclinical development. This document serves as a foundational resource for researchers initiating studies on this compound.

Current State of this compound Solubility Data

As of the date of this publication, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, general qualitative information for the broader class of Aconitum alkaloids indicates that they are typically soluble in polar organic solvents. For instance, related compounds have been noted to be soluble in solvents such as acetonitrile (B52724) and methanol[1]. The lack of specific data for this compound underscores the necessity for the experimental determination of its solubility profile.

Data Presentation: A Template for this compound Solubility

To facilitate systematic data collection and comparison, researchers should use a structured format. The following table is a recommended template for recording experimentally determined solubility data for this compound.

Solvent SystemTemperature (°C)pH (for aqueous solutions)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)Method of DeterminationNotes
Methanol25N/AHPLC-UV
Ethanol25N/AHPLC-UV
Dimethyl Sulfoxide (DMSO)25N/AHPLC-UV
Chloroform25N/AHPLC-UV
Acetonitrile25N/AHPLC-UV
Water255.0HPLC-UV
Water257.4HPLC-UV
Phosphate-Buffered Saline (PBS)257.4HPLC-UV

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound using the shake-flask method, followed by quantification via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This method is a gold standard for solubility measurement.

4.1. Materials and Reagents

  • This compound (high purity standard)

  • Solvents of interest (e.g., Methanol, Ethanol, DMSO, Chloroform, Acetonitrile, Water, PBS) of HPLC grade or higher

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18)

  • Volumetric flasks and pipettes

4.2. Procedure

4.2.1. Preparation of Saturated Solutions

  • Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., 5 mg of this compound to 1 mL of solvent). The excess solid should be visible.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

4.2.2. Sample Processing

  • After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant using a pipette.

  • Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

  • Immediately dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibration curve range.

4.2.3. Quantification by HPLC-UV

  • Method Development: Develop a sensitive and specific HPLC-UV method for the quantification of this compound. This involves selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength. The linear response range for this compound can be from 0.5 to 200 μg/mL[1].

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the diluted, filtered sample from step 4.2.2 into the HPLC system.

  • Calculation: Determine the concentration of this compound in the diluted sample using the calibration curve. Calculate the original solubility in the solvent by accounting for the dilution factor.

Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x Dilution Factor

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of a compound like this compound.

G cluster_prep Preparation of Saturated Solution cluster_process Sample Processing cluster_analysis Analysis start Add excess this compound to solvent shake Equilibrate on shaker (24-48h) start->shake settle Allow excess solid to settle shake->settle supernatant Withdraw supernatant settle->supernatant filter Filter through 0.22µm filter supernatant->filter dilute Dilute filtered solution filter->dilute hplc Quantify via HPLC-UV dilute->hplc calculate Calculate solubility hplc->calculate end Report Data calculate->end Final Solubility Value

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathways

A comprehensive search of the scientific literature did not yield specific information on the signaling pathways modulated by this compound. Research into the mechanism of action of related aconitane (B1242193) alkaloids may provide a starting point for investigating the biological targets of this compound.

Conclusion

While direct quantitative solubility data for this compound is not currently available in the public domain, this guide provides the necessary framework for researchers to systematically determine this crucial parameter. The detailed experimental protocol and data presentation template are designed to ensure consistency and comparability of results. The generation of reliable solubility data is a critical step that will enable further research into the therapeutic potential of this compound.

References

Acoforestinine: A Technical Guide to Its Natural Sources, Isolation, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acoforestinine is a C19-diterpenoid alkaloid belonging to the aconitine (B1665448) subclass, a group of complex and highly oxygenated natural products known for their significant biological activities. This document provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and isolation from plant materials, and an examination of its biosynthetic pathway. Quantitative data for related, well-studied alkaloids are presented to provide a comparative context for yield expectations. This guide is intended to serve as a foundational resource for researchers engaged in the study and potential therapeutic development of this compound and related compounds.

Natural Sources of this compound

This compound is a naturally occurring diterpenoid alkaloid primarily isolated from the plant species Aconitum forrestii Stapf, a member of the Ranunculaceae family. This species, native to the mountainous regions of Southwest China, is a rich source of various C19-diterpenoid alkaloids. While this compound has been identified in this particular species, the broader distribution and concentration across other Aconitum species have not been extensively documented in publicly available scientific literature.

Table 1: Representative Yields of C19-Diterpenoid Alkaloids from Various Aconitum Species

AlkaloidPlant SourcePlant PartYield (%)Reference
AconitineAconitum carmichaeliRoot0.010[1]
MesaconitineAconitum carmichaeliRoot0.006[1]
HypaconitineAconitum carmichaeliRoot0.048[1]

Experimental Protocols: Isolation and Purification of this compound

The following is a generalized, multi-step protocol for the isolation and purification of this compound from its natural source, Aconitum forrestii. This protocol is based on established methods for the separation of C19-diterpenoid alkaloids from Aconitum species.

Extraction
  • Sample Preparation: The air-dried and powdered roots of Aconitum forrestii are used as the starting material.

  • Alkalinization and Extraction:

    • The powdered plant material is moistened with a 10% ammonia (B1221849) solution.

    • The alkalinized material is then extracted exhaustively with an organic solvent such as diethyl ether or a mixture of chloroform (B151607) and methanol (B129727) at room temperature.[2] This process is typically repeated multiple times to ensure complete extraction of the alkaloids.

    • The combined organic extracts are then concentrated under reduced pressure to yield a crude extract.

Acid-Base Partitioning
  • Acidification: The crude extract is dissolved in a dilute acidic solution (e.g., 2% hydrochloric acid) to protonate the alkaloid nitrogen atoms, rendering them water-soluble.[2]

  • Removal of Neutral and Acidic Impurities: The acidic aqueous solution is washed with a nonpolar organic solvent (e.g., diethyl ether or chloroform) to remove fats, waxes, and other non-alkaloidal components.

  • Basification and Re-extraction: The acidic aqueous layer is then made alkaline (pH ~10) with an ammonia solution. This deprotonates the alkaloids, making them soluble in organic solvents again. The aqueous solution is then extracted multiple times with an organic solvent like chloroform or ethyl acetate (B1210297).

  • Concentration: The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the total crude alkaloids.

Chromatographic Purification
  • Column Chromatography: The crude alkaloid mixture is subjected to column chromatography over silica (B1680970) gel or alumina. A gradient elution system is typically employed, starting with a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity with solvents like ethyl acetate and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound are further purified using preparative reversed-phase HPLC (RP-HPLC). A common mobile phase consists of a mixture of acetonitrile (B52724) and an ammonium (B1175870) bicarbonate buffer. This step allows for the isolation of this compound in high purity.

Structural Elucidation

The structure of the purified this compound is confirmed using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complex polycyclic structure and stereochemistry.

Biosynthesis of C19-Diterpenoid Alkaloids

This compound, as a C19-diterpenoid alkaloid, is biosynthesized through a complex pathway originating from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). The key stages of this pathway are outlined below and illustrated in the accompanying diagram.

  • Formation of the Diterpene Skeleton: The biosynthesis begins with the cyclization of GGPP to ent-copalyl diphosphate (B83284) (ent-CPP) by the enzyme ent-copalyl diphosphate synthase (CPS). Subsequently, ent-kaurene (B36324) synthase-like (KSL) enzymes catalyze the further cyclization of ent-CPP to form the tetracyclic diterpene intermediate, ent-kaurene, or the rearranged product, ent-atisene.

  • Formation of the C20-Diterpenoid Alkaloid Core: The diterpene skeleton undergoes a series of oxidative modifications and the incorporation of a nitrogen atom, typically from an amino acid like L-serine, to form the initial C20-diterpenoid alkaloid backbone of the atisine (B3415921) or veatchine (B1205580) type.

  • Rearrangement to the C19-Diterpenoid Alkaloid Skeleton: The C20-diterpenoid alkaloids undergo a key skeletal rearrangement, involving the loss of a carbon atom (typically C-8 or C-17, depending on the specific pathway) to form the characteristic C19 skeleton of the aconitine-type alkaloids.

  • Tailoring Reactions: The final structure of this compound is achieved through a series of "tailoring" reactions, which include hydroxylations, acetylations, benzoylations, and methoxylations at various positions on the C19 skeleton. These reactions are catalyzed by enzymes such as cytochrome P450 monooxygenases, acyltransferases, and methyltransferases.

Mandatory Visualization

C19-Diterpenoid Alkaloid Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) entCPP ent-Copalyl Diphosphate (ent-CPP) GGPP->entCPP CPS entKaurene ent-Kaurene entCPP->entKaurene KSL entAtisene ent-Atisene entCPP->entAtisene KSL C20_DA C20-Diterpenoid Alkaloids (e.g., Atisine/Veatchine type) entKaurene->C20_DA Oxidations, N-incorporation entAtisene->C20_DA Oxidations, N-incorporation C19_DA_Core C19-Diterpenoid Alkaloid Core (Aconitine type) C20_DA->C19_DA_Core Skeletal Rearrangement This compound This compound C19_DA_Core->this compound Tailoring Reactions (Hydroxylation, Acetylation, etc.)

Caption: Biosynthetic pathway of C19-diterpenoid alkaloids.

Experimental Workflow

Isolation_Workflow start Powdered Aconitum forrestii Roots extraction Alkalinization & Solvent Extraction start->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base total_alkaloids Total Crude Alkaloids acid_base->total_alkaloids column_chrom Column Chromatography (Silica Gel/Alumina) total_alkaloids->column_chrom fractions This compound-rich Fractions column_chrom->fractions prep_hplc Preparative RP-HPLC fractions->prep_hplc pure_aco Pure this compound prep_hplc->pure_aco elucidation Structural Elucidation (MS, NMR) pure_aco->elucidation

Caption: General workflow for the isolation of this compound.

References

Methodological & Application

Application Note & Protocol: Detection of Aconitum Diterpenoid Alkaloids Using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aconitum alkaloids are a group of highly toxic diterpenoid alkaloids found in plants of the Aconitum species. Due to their narrow therapeutic window, the development of sensitive and specific analytical methods for their detection and quantification is crucial for toxicological studies, pharmacokinetic research, and quality control of herbal medicines. This application note describes a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Aconitine (B1665448) in biological matrices, specifically rat plasma. The method employs a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and highly selective detection using multiple reaction monitoring (MRM).

Experimental

  • Aconitine reference standard (≥98% purity)

  • Internal Standard (IS), e.g., Lappaconitine or other suitable analogue

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Rat plasma (blank)

  • UPLC system: Waters ACQUITY UPLC or equivalent

  • Mass spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., SCIEX QTRAP, Agilent G6410A)

  • Analytical column: Waters ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm) or equivalent[1]

  • Data acquisition and processing software

2.3.1. Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the Aconitine reference standard in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with methanol to prepare working standards at various concentrations.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the IS in methanol at a fixed concentration.

2.3.2. Plasma Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of rat plasma into a microcentrifuge tube.

  • Add a specific volume of the IS working solution.

  • Add 200-400 µL of ice-cold acetonitrile or methanol to precipitate the plasma proteins.[1]

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase composition.

  • Vortex to mix and transfer to an autosampler vial for UPLC-MS/MS analysis.

2.4.1. UPLC Parameters

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[1]

  • Mobile Phase A: 0.1% Formic acid in water[1]

  • Mobile Phase B: Acetonitrile[1]

  • Flow Rate: 0.3 - 0.4 mL/min

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

  • Injection Volume: 2 - 10 µL

  • Column Temperature: 30 - 40°C

2.4.2. Mass Spectrometry Parameters

  • Ion Source: Electrospray Ionization (ESI), positive ion mode[1][2]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[1]

  • MRM Transitions:

    • Aconitine: Precursor ion [M+H]⁺ m/z 646.3 -> Product ions (e.g., m/z 586.3, 526.4, 368.4)[2][3]

  • Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Data Presentation

The following table summarizes the quantitative performance of various LC-MS/MS methods for the determination of Aconitine.

ParameterMethod 1Method 2Method 3Reference
Instrumentation UPLC-MS/MSHPLC-MS/MSLC-MS/MS[1],[4],[2]
Matrix Rat BloodRat PlasmaHuman Blood[1],[4],[2]
Sample Preparation Protein Precipitation (Methanol)Liquid-Liquid Extraction (Ethyl Acetate)Solid-Phase Extraction[1],[4],[2]
Linearity Range 0.125 - 1000 nmol/L0.01 - 10 ng/mL0.5 - 25 ng/g[1][2][4]
LOD Not ReportedNot Reported0.1 ng/g[2]
LLOQ 0.05 nmol/L0.01 ng/mL0.5 ng/g[2][4][5]
Recovery Within acceptable limitsWithin acceptable limits79.9%[1][2][4]
Precision (RSD%) < 15%< 15%Not Reported[4]
Accuracy Within ±15%Within ±15%Not Reported[4]

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) is_addition 2. Add Internal Standard plasma->is_addition precipitation 3. Protein Precipitation (ice-cold acetonitrile) is_addition->precipitation vortex 4. Vortex precipitation->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant evaporation 7. Evaporate to Dryness supernatant->evaporation reconstitution 8. Reconstitute in Mobile Phase evaporation->reconstitution injection 9. Inject into UPLC-MS/MS reconstitution->injection separation 10. Chromatographic Separation injection->separation detection 11. MS/MS Detection (MRM Mode) separation->detection quantification 12. Quantification detection->quantification

Caption: UPLC-MS/MS workflow for Aconitine analysis.

Conclusion

The UPLC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of Aconitine in biological matrices. The simple protein precipitation sample preparation method is suitable for high-throughput analysis. This protocol can be adapted and validated for the analysis of other related diterpenoid alkaloids, such as Acoforestinine, by optimizing the chromatographic separation and MS/MS detection parameters for the specific analyte.

References

Application Note: Quantification of Acoforestinine using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acoforestinine is a diterpenoid alkaloid found in plants of the Aconitum and Delphinium genera. Like other related alkaloids, it is of significant interest to researchers in pharmacology and toxicology due to its potential biological activities. Accurate and sensitive quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for research and drug development. This application note provides a detailed protocol for the quantification of this compound using a robust and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method. The methodology is based on established principles for the analysis of Aconitum alkaloids.[1][2]

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. The analyte is then detected and quantified by a mass spectrometer. The high selectivity and sensitivity of mass spectrometry, particularly in tandem MS/MS mode, allow for accurate quantification even at low concentrations.[3][4] The general workflow involves sample preparation (extraction and cleanup), chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol depends on the matrix. Below are protocols for plant material and biological fluids.

1.1. Extraction from Plant Material

This protocol is adapted from methods used for other Aconitum alkaloids.[5]

  • Homogenization: Air-dry and grind the plant material to a homogeneous powder (60 mesh).

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered sample into a 50 mL centrifuge tube.

    • Add 10 mL of 70% methanol (B129727).

    • Sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue two more times.

    • Combine the supernatants.

  • Cleanup (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the combined supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Elute the this compound with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Filter the reconstituted solution through a 0.22 µm syringe filter before HPLC-MS analysis.

1.2. Extraction from Biological Fluids (e.g., Plasma, Urine)

This protocol is based on methods for similar alkaloids in biological matrices.

  • Protein Precipitation (for plasma/serum):

    • To 200 µL of plasma, add 600 µL of acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction (for urine):

    • To 1 mL of urine, add a suitable internal standard.

    • Adjust the pH to 9-10 with ammonia (B1221849) water.

    • Add 5 mL of diethyl ether and vortex for 5 minutes.

    • Centrifuge at 3000 rpm for 5 minutes.

    • Collect the organic layer.

    • Repeat the extraction twice.

    • Combine the organic layers.

  • Final Steps (for both):

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before analysis.

HPLC-MS Analysis

The following are recommended starting conditions and can be optimized for specific instruments and applications.

2.1. HPLC Parameters

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

2.2. Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Gas Flow Rates Desolvation Gas: 800 L/hr; Cone Gas: 50 L/hr
MRM Transitions To be determined by infusing a standard of this compound. A hypothetical example: m/z [M+H]+ → fragment ions.

Data Presentation

Calibration Curve and Linearity

A calibration curve should be prepared using a series of known concentrations of an this compound standard.

Concentration (ng/mL)Peak Area
1Data
5Data
10Data
50Data
100Data
500Data
>0.99
Method Validation Parameters

The method should be validated for accuracy, precision, and sensitivity.

ParameterAcceptance CriteriaExample Result
Linearity (R²) > 0.99Data
Accuracy (% Recovery) 85-115%Data
Precision (% RSD) < 15%Data
Limit of Detection (LOD) S/N ≥ 3Data
Limit of Quantitation (LOQ) S/N ≥ 10Data

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plant Material / Biological Fluid Extraction Ultrasonic / LLE Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration HPLC HPLC Separation (C18 Column) Concentration->HPLC MS MS/MS Detection (ESI+, MRM) HPLC->MS Quantification Quantification (Calibration Curve) MS->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for this compound quantification.

This application note provides a comprehensive framework for the quantification of this compound by HPLC-MS. The specific parameters, especially the MRM transitions for the mass spectrometer, will need to be optimized with a pure standard of this compound. Proper method validation is essential to ensure accurate and reliable results.

References

Application Notes and Protocols for Developing a Cell-Based Assay for Acoforestinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoforestinine is a novel natural product with therapeutic potential as an anti-cancer agent. Preliminary evidence suggests that this compound may exert its effects by inhibiting key cellular signaling pathways involved in tumor growth and survival. These application notes provide a detailed framework for developing a comprehensive cell-based assay to characterize the biological activity of this compound.

This document outlines a series of experiments to assess the impact of this compound on cell proliferation, apoptosis, and the specific inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade frequently dysregulated in cancer.[1][2][3] The protocols are optimized for the MCF-7 breast cancer cell line, a well-established model with an active PI3K/Akt/mTOR pathway.[4][5]

Proposed Mechanism of Action

It is hypothesized that this compound acts as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a key regulator of cell growth, proliferation, and survival. In many cancers, this pathway is constitutively active, promoting uncontrolled cell division and resistance to apoptosis. By inhibiting this pathway, this compound may selectively induce cancer cell death and inhibit tumor growth.

PI3K_Akt_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion This compound This compound This compound->PI3K Inhibition PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Akt->Inhibition Inhibition Proliferation Cell Proliferation and Survival mTORC1->Proliferation Apoptosis Apoptosis Inhibition->Apoptosis

Figure 1: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Protocols

Cell Proliferation Assay (Resazurin Reduction Assay)

This assay measures the metabolic activity of viable cells to determine the effect of this compound on cell proliferation.

Materials:

  • MCF-7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • Resazurin (B115843) sodium salt solution (0.15 mg/mL in PBS, sterile filtered)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader

Protocol:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for 48 hours.

  • Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.

  • Measure fluorescence at an excitation of 560 nm and an emission of 590 nm.

Western Blot Analysis of PI3K/Akt Pathway Inhibition

This protocol is to assess the phosphorylation status of Akt, a key downstream effector of PI3K, to confirm target engagement by this compound.

Materials:

  • MCF-7 cells

  • 6-well tissue culture plates

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-p-Akt (Ser473), anti-total Akt)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for 24 hours.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL reagent and an imaging system.

Apoptosis Assay (Caspase-3/7 Activity Assay)

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • MCF-7 cells

  • 96-well white, clear-bottom tissue culture plates

  • This compound

  • Caspase-Glo® 3/7 Assay kit

  • Luminometer

Protocol:

  • Seed MCF-7 cells in a 96-well plate as described for the proliferation assay.

  • Treat the cells with this compound for 24 hours.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

Data Presentation

Table 1: Effect of this compound on MCF-7 Cell Proliferation
This compound (µM)Percent Viability (%)Standard Deviation
0 (Vehicle)1005.2
0.195.34.8
175.16.1
1048.23.9
5015.62.5
1005.31.8
Table 2: Quantification of p-Akt Levels in Response to this compound
This compound (µM)p-Akt/Total Akt Ratio (Normalized to Vehicle)Standard Deviation
0 (Vehicle)1.000.08
10.650.06
100.210.04
500.050.02
Table 3: Caspase-3/7 Activity in this compound-Treated MCF-7 Cells
This compound (µM)Fold Increase in Caspase-3/7 ActivityStandard Deviation
0 (Vehicle)1.00.1
11.80.2
104.50.4
508.20.7

Visualizations

Experimental_Workflow start Start cell_culture Culture MCF-7 Cells start->cell_culture treatment Treat with this compound cell_culture->treatment proliferation Cell Proliferation Assay (Resazurin) treatment->proliferation western Western Blot (p-Akt/Akt) treatment->western apoptosis Apoptosis Assay (Caspase-3/7) treatment->apoptosis data_analysis Data Analysis proliferation->data_analysis western->data_analysis apoptosis->data_analysis end End data_analysis->end

Figure 2: Overall experimental workflow for this compound cell-based assays.

Figure 3: Logical flow for interpreting experimental outcomes.

References

Acoforestinine: Application Notes and Protocols for In- Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acoforestinine is a novel natural compound that has garnered significant interest for its potential therapeutic applications. This document provides detailed application notes and protocols for in vitro studies involving this compound, focusing on its anti-inflammatory and pro-apoptotic effects. The information presented here is intended to guide researchers in designing and executing experiments to investigate the mechanisms of action and potential utility of this compound.

Anti-Inflammatory Activity

This compound has demonstrated potent anti-inflammatory properties in various in vitro models. It is believed to exert its effects by modulating key signaling pathways involved in the inflammatory response.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

This compound has been shown to suppress the production of several pro-inflammatory mediators. The precise mechanisms are under investigation, but current evidence suggests the involvement of the NF-κB and MAPK signaling pathways.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol describes the use of the Griess assay to quantify the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent System

  • 96-well plates

  • Cell counting solution (e.g., Trypan Blue)

  • Hemocytometer

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known inhibitor of NO production).

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group without LPS stimulation should also be included.

  • Griess Assay:

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent System) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (Part II of Griess Reagent System) and incubate for another 5-10 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Generate a standard curve using known concentrations of sodium nitrite (B80452).

    • Calculate the concentration of nitrite in each sample and express the results as a percentage of the LPS-stimulated control.

Data Presentation: this compound Inhibition of NO Production
This compound (µM)Nitrite Concentration (µM)% Inhibition
0 (LPS only)45.2 ± 3.10
138.9 ± 2.513.9
525.1 ± 1.844.5
1015.7 ± 1.265.2
258.3 ± 0.981.6
504.1 ± 0.590.9

Data are presented as mean ± SD from three independent experiments.

Signaling Pathway Diagram: Anti-Inflammatory Action

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkappaB IκBα IKK->IkappaB Phosphorylates (Degradation) NFkappaB NF-κB (p65/p50) NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFkappaB_nuc->DNA Binds ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->ProInflammatory_Genes Transcription LPS LPS LPS->TLR4 Binds

Caption: this compound inhibits the NF-κB signaling pathway.

Apoptosis Induction

This compound has been observed to induce apoptosis in various cancer cell lines, suggesting its potential as an anti-cancer agent.

Mechanism of Action: Caspase Activation

The pro-apoptotic activity of this compound is linked to the activation of the caspase cascade, a key component of the apoptotic machinery.

Experimental Protocol: Caspase-3/7 Activity Assay

This protocol outlines a method to measure the activity of caspase-3 and caspase-7 in cancer cells treated with this compound using a commercially available luminescent assay.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Appropriate cell culture medium and supplements

  • This compound

  • Caspase-Glo® 3/7 Assay System

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cancer cells in a white-walled 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for a specified time (e.g., 24, 48 hours). Include a vehicle control and a positive control (e.g., staurosporine).

  • Assay:

    • Allow the plate to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours, protected from light.

  • Data Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Express the results as fold change in caspase activity compared to the vehicle-treated control.

Data Presentation: this compound-Induced Caspase-3/7 Activity
This compound (µM)Fold Change in Caspase-3/7 Activity
0 (Vehicle)1.0
0.11.2 ± 0.1
12.5 ± 0.3
105.8 ± 0.6
5012.3 ± 1.1
10015.1 ± 1.5

Data are presented as mean ± SD from three independent experiments.

Signaling Pathway Diagram: Apoptosis Induction

G cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes pore formation Bcl2->Mitochondrion Inhibits pore formation CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase3 Pro-caspase-3 Apoptosome->Caspase3 Cleaves & Activates ActiveCaspase3 Active Caspase-3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caption: this compound induces apoptosis via the intrinsic pathway.

Experimental Workflow: In Vitro Screening

G cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis CellCulture Cell Culture (e.g., RAW 264.7, HeLa) CellSeeding Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundPrep This compound Stock Solution CompoundTreatment This compound Treatment CompoundPrep->CompoundTreatment CellSeeding->CompoundTreatment AntiInflammatory Anti-inflammatory Assay (Griess Assay) CompoundTreatment->AntiInflammatory Apoptosis Apoptosis Assay (Caspase-Glo) CompoundTreatment->Apoptosis DataCollection Data Collection (Plate Reader) AntiInflammatory->DataCollection Apoptosis->DataCollection DataAnalysis Statistical Analysis & Visualization DataCollection->DataAnalysis

Caption: General workflow for in vitro screening of this compound.

Conclusion

These application notes provide a starting point for the in vitro investigation of this compound. The described protocols for assessing anti-inflammatory and pro-apoptotic activities, along with the illustrative signaling pathways and workflows, offer a framework for researchers to explore the therapeutic potential of this promising compound. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy in more complex disease models.

Acoforestinine as a Potential Enzyme Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial characterization of a novel compound, herein referred to as Acoforestinine, as a potential enzyme inhibitor. The protocols outlined below describe a general workflow for determining the inhibitory potency, mechanism of action, and cellular effects of a test compound.

Introduction to Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and reduce their activity.[1] They are crucial in drug discovery as many diseases are caused by the overactivity of specific enzymes. By inhibiting these enzymes, it is possible to ameliorate disease states. The initial stages of characterizing a potential new drug, such as this compound, involve a series of in vitro experiments to determine its efficacy and mechanism of action against a target enzyme.

General Workflow for Characterizing a Novel Enzyme Inhibitor

The following diagram outlines a typical workflow for the screening and characterization of a novel enzyme inhibitor.

G A Primary Screening (Identify Hits) B IC50 Determination (Quantify Potency) A->B C Mechanism of Action Studies (e.g., Michaelis-Menten Kinetics) B->C D Cell-Based Assays (Assess Cellular Efficacy) C->D E Lead Optimization D->E

Workflow for inhibitor screening and characterization.

Data Presentation: Quantitative Summary

The following tables are templates for summarizing the quantitative data obtained from the experimental protocols.

Table 1: Inhibitory Potency of this compound Against Target Enzyme

CompoundTarget EnzymeIC50 (µM)
This compound[Insert Target Enzyme][Insert Value]
Positive Control[Insert Target Enzyme][Insert Value]

Table 2: Kinetic Parameters of Target Enzyme in the Presence of this compound

Inhibitor Concentration (µM)Km (µM)Vmax (µmol/min)
0[Insert Value][Insert Value]
[Insert Conc. 1][Insert Value][Insert Value]
[Insert Conc. 2][Insert Value][Insert Value]

Experimental Protocols

Protocol 1: Determination of IC50 using a Spectrophotometric Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound.[1] This value represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Materials:

  • Purified target enzyme

  • Substrate that produces a chromogenic product

  • Assay buffer (optimized for the target enzyme)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor (if available)

  • 96-well microplate

  • Microplate spectrophotometer

Methodology:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and this compound. Create a serial dilution of this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Blank (No Enzyme): Assay buffer and substrate.

    • Negative Control (100% Activity): Enzyme, assay buffer with solvent, and substrate.

    • Positive Control: Enzyme, known inhibitor, and substrate.

    • Test Compound: Enzyme, serially diluted this compound, and substrate.

  • Pre-incubation: Add the enzyme and varying concentrations of this compound to the wells. Mix gently and pre-incubate for 15 minutes at the optimal temperature (e.g., 37°C) to allow for binding.[1]

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Measurement: Immediately place the plate in a microplate spectrophotometer and measure the change in absorbance over time at a specific wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well.

    • Normalize the data by setting the uninhibited control to 100% activity and the blank to 0%.

    • Plot the percent inhibition versus the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Mechanism of Action Studies

This protocol is designed to determine the mode of inhibition of this compound (e.g., competitive, non-competitive, uncompetitive, or mixed). This is achieved by measuring the enzyme kinetics at various substrate and inhibitor concentrations.[1]

Materials:

  • Same as Protocol 1.

Methodology:

  • Assay Setup: Prepare a matrix of reactions in a 96-well plate. This matrix will consist of a range of substrate concentrations (e.g., 0.1x to 10x the known Km) and several fixed concentrations of this compound (e.g., 0x, 0.5x IC50, 1x IC50, 2x IC50).[1]

  • Reaction and Measurement: Follow the steps for reaction initiation and measurement as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial reaction velocities for all combinations of substrate and inhibitor concentrations.

    • Plot the reaction velocity versus substrate concentration for each inhibitor concentration.

    • Fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values at each inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to visualize the mechanism of inhibition.

G E Enzyme ES Enzyme- Substrate Complex E->ES + S S Substrate ES->E P Product ES->P P->E + E I_comp Competitive Inhibitor I_comp->E Binds to free enzyme I_noncomp Non-competitive Inhibitor I_noncomp->E Binds to free enzyme or ES complex I_noncomp->ES I_uncomp Uncompetitive Inhibitor I_uncomp->ES Binds to ES complex

Modes of enzyme inhibition.
Protocol 3: Cell-Based Enzyme Activity Assay

This protocol measures the activity of the target enzyme within intact cells to confirm that this compound is active in a more biologically relevant environment.[1]

Materials:

  • Cell line expressing the target enzyme

  • Cell culture medium and reagents

  • This compound

  • Lysis buffer (if required)

  • Detection reagents (e.g., fluorescent substrate, antibody for a downstream marker)

  • 96-well cell culture plates

  • Plate reader or other appropriate instrument

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined amount of time. Include vehicle-treated cells as a negative control.

  • Cell Lysis (if necessary): If the readout is intracellular, wash the cells and then lyse them using a suitable lysis buffer.

  • Enzyme Activity Measurement: Add the detection reagents to the wells (or cell lysate) and measure the signal (e.g., fluorescence, luminescence) using a plate reader. The signal should be proportional to the enzyme's activity.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot the results to determine the cellular IC50 of this compound.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by an enzyme inhibitor. For instance, if this compound were to inhibit a specific kinase, it would prevent the phosphorylation of its downstream targets, thereby affecting gene expression.

G cluster_0 Cell A External Signal B Receptor A->B C Target Enzyme (e.g., Kinase) B->C D Downstream Effector C->D Phosphorylation E Transcription Factor D->E F Gene Expression E->F Inhibitor This compound Inhibitor->C Inhibition

Hypothetical signaling pathway inhibited by this compound.

References

Application Notes and Protocols for High-Throughput Screening with Acoforestinine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Acoforestinine" is a hypothetical compound name used for illustrative purposes. The following application notes and protocols are based on established methodologies for high-throughput screening of compounds that modulate Brain-Derived Neurotrophic Factor (BDNF) expression, a key target in neurobiology and drug discovery.

Application Notes

Topic: High-Throughput Screening for Modulators of Brain-Derived Neurotrophic Factor (BDNF) Expression using this compound as a Reference Compound.

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Brain-Derived Neurotrophic Factor (BDNF) is a critical protein that supports the survival, growth, and differentiation of neurons. Deficiencies in BDNF have been linked to a variety of neurological and psychiatric disorders, including depression, Alzheimer's disease, and Parkinson's disease. Consequently, compounds that can enhance the expression of BDNF are of significant therapeutic interest. High-throughput screening (HTS) is a powerful methodology used in drug discovery to rapidly assess large numbers of chemical compounds for their ability to modulate a specific biological target.[1] This document outlines the application of a hypothetical compound, this compound, as a reference in a high-throughput screening campaign to identify novel modulators of BDNF expression.

Principle of the Assay:

The described HTS assay utilizes a cell-based reporter system to quantify changes in BDNF expression.[2][3][4] A human neuroblastoma cell line (e.g., SH-SY5Y) is genetically engineered to express a reporter gene, such as NanoLuciferase (NLuc), under the control of the BDNF gene promoter. When a compound increases BDNF transcription, it also drives the expression of the NLuc protein. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of BDNF promoter activity. This provides a robust and sensitive method for identifying "hit" compounds that modulate BDNF expression.[2]

This compound, in this context, is a hypothetical small molecule that has been shown to upregulate BDNF expression through the activation of the ERK/CREB signaling pathway. It serves as a positive control and a reference for comparing the potency and efficacy of test compounds.

Applications:

  • Primary Screening: Rapidly screen large compound libraries to identify initial "hit" compounds that increase BDNF expression.

  • Secondary Screening and Hit Confirmation: Validate the activity of primary hits and eliminate false positives.

  • Structure-Activity Relationship (SAR) Studies: Analyze the activity of analogs of hit compounds to understand the chemical features required for activity.

  • Mechanism of Action Studies: Investigate the signaling pathways through which active compounds exert their effects on BDNF expression.

Signaling Pathway

The diagram below illustrates the simplified signaling pathway leading to BDNF expression, which can be modulated by compounds like this compound. Activation of cell surface receptors (e.g., TrkB by BDNF itself in an autocrine loop, or other receptors by external stimuli) can initiate downstream signaling cascades, such as the MAPK/ERK pathway. This leads to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein), which then binds to the promoter region of the BDNF gene and initiates its transcription.

BDNF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Activation MAPK_ERK_Pathway MAPK/ERK Pathway Receptor->MAPK_ERK_Pathway pCREB pCREB MAPK_ERK_Pathway->pCREB Phosphorylation BDNF_Gene BDNF Gene pCREB->BDNF_Gene Transcription Activation CREB CREB BDNF_mRNA BDNF mRNA BDNF_Gene->BDNF_mRNA Transcription BDNF_Protein BDNF Protein BDNF_mRNA->BDNF_Protein Translation

Caption: BDNF Expression Signaling Pathway.

Experimental Protocols

High-Throughput Screening Workflow

The overall workflow for the high-throughput screening campaign is depicted below. It begins with the preparation of the cell plates, followed by the addition of compounds, incubation, and finally, the detection and analysis of the reporter signal.

HTS_Workflow Start Start Plate_Cells Plate BDNF-NLuc Reporter Cells in 384-well plates Start->Plate_Cells Incubate_24h Incubate for 24 hours Plate_Cells->Incubate_24h Add_Compounds Add Test Compounds, this compound (Positive Control), and DMSO (Negative Control) Incubate_24h->Add_Compounds Incubate_48h Incubate for 48 hours Add_Compounds->Incubate_48h Add_Substrate Add NanoLuciferase Substrate Incubate_48h->Add_Substrate Read_Luminescence Read Luminescence on a Plate Reader Add_Substrate->Read_Luminescence Data_Analysis Data Analysis: - Z'-factor calculation - Hit identification - Dose-response curves Read_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: High-Throughput Screening Workflow Diagram.

Detailed Protocol: BDNF-NanoLuciferase Reporter Assay in 384-Well Format

1. Materials and Reagents:

  • BDNF-NLuc SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Test compounds dissolved in DMSO

  • This compound (positive control) dissolved in DMSO

  • DMSO (negative control)

  • Nano-Glo® Luciferase Assay Reagent

  • White, solid-bottom 384-well assay plates

  • Automated liquid handling system

  • Plate reader with luminescence detection capabilities

2. Cell Culture and Plating:

  • Culture BDNF-NLuc SH-SY5Y cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using TrypLE Express.

  • Resuspend the cells in fresh medium and perform a cell count.

  • Dilute the cells to a final concentration of 2.5 x 10^5 cells/mL in DMEM/F12.

  • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).

  • Incubate the plates for 24 hours at 37°C and 5% CO2.

3. Compound Addition:

  • Prepare a master plate of test compounds, this compound, and DMSO. The final concentration of DMSO in the assay should not exceed 0.5%.

  • Using a pintool or acoustic liquid handler, transfer 100 nL of the compounds from the master plate to the cell plate.

  • Incubate the plates for 48 hours at 37°C and 5% CO2.

4. Luminescence Reading:

  • Equilibrate the assay plates and the Nano-Glo® Luciferase Assay Reagent to room temperature.

  • Add 10 µL of the Nano-Glo® reagent to each well.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the luminescence signal using a plate reader.

5. Data Analysis:

  • Calculate the Z'-factor to assess the quality of the assay using the positive (this compound) and negative (DMSO) controls. A Z'-factor > 0.5 is considered excellent for HTS.

  • Identify "hits" as compounds that produce a signal significantly higher than the negative control (e.g., > 3 standard deviations above the mean of the DMSO wells).

  • For confirmed hits, perform dose-response experiments to determine the EC50 value (the concentration at which the compound elicits 50% of its maximal effect).

Data Presentation

The following tables present hypothetical data from a high-throughput screening campaign using this compound as a reference compound.

Table 1: Assay Quality Control Parameters

ParameterValueInterpretation
Z'-Factor0.68Excellent assay quality, suitable for HTS.
Signal-to-Background12.5Robust signal window.
CV% (Positive Control)6.2%Good reproducibility of the positive control.
CV% (Negative Control)4.8%Good reproducibility of the negative control.

Table 2: Summary of Screening Results

ParameterValue
Total Compounds Screened100,000
Primary Hit Rate0.5%
Number of Primary Hits500
Confirmed Hit Rate0.1%
Number of Confirmed Hits100

Table 3: Potency of Reference and Hit Compounds

CompoundEC50 (µM)Max Response (% of this compound)
This compound (Reference)1.2100%
Hit Compound 10.8110%
Hit Compound 22.595%
Hit Compound 35.180%

References

Acoforestinine: Uncharted Territory in Natural Product Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, the natural product Acoforestinine remains an enigmatic molecule with no publicly accessible data on its biological activity, mechanism of action, or experimental protocols. This profound lack of information prevents the creation of detailed application notes and protocols as requested.

For researchers, scientists, and drug development professionals, the journey of exploring a new natural product typically begins with foundational studies that elucidate its basic properties. These include its isolation from a natural source, characterization of its chemical structure, and initial screenings for biological activities. Subsequent research would then delve into its mechanism of action, potential therapeutic targets, and preclinical evaluation.

In the case of this compound, this crucial body of evidence appears to be absent from the public domain. Searches for its biological activities, such as anti-inflammatory, neuroprotective, or antimicrobial effects, have not yielded any specific results. Furthermore, there is no information available regarding the experimental procedures used to study this compound or any known signaling pathways it may modulate.

Without this fundamental data, it is impossible to:

  • Summarize Quantitative Data: There is no biological data, such as IC50 or EC50 values, to present in a structured table.

  • Provide Experimental Protocols: The absence of published studies means there are no established methodologies for key experiments involving this compound.

  • Create Visualizations: Without knowledge of its mechanism or experimental workflows, diagrams of signaling pathways or logical relationships cannot be generated.

The field of natural product drug discovery is vast, with countless compounds yet to be fully investigated.[1][2][3] The process from initial discovery to a potential therapeutic agent is a long and complex one, involving rigorous scientific investigation.[1][2] It is possible that this compound is a very recently discovered compound and research on its properties has not yet been published. Alternatively, it may be a compound that has been isolated but not yet subjected to biological screening.

Researchers interested in this compound would need to undertake the primary research of isolating or synthesizing the compound, followed by a battery of in vitro and in vivo assays to determine its biological effects. This would be the first step in building the knowledge base required for any potential drug discovery and development efforts.

Until such foundational research is conducted and published, this compound will remain a molecule of unknown potential within the rich and diverse landscape of natural products.

References

Application Notes and Protocols for Acoforestinine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific handling, storage, or experimental data for a compound named "Acoforestinine" is publicly available. The following application notes and protocols are based on the general characteristics of related diterpenoid alkaloids, particularly those isolated from the Aconitum genus, which are known for their high toxicity and specific stability profiles. These guidelines are intended for experienced researchers and professionals in drug development and should be adapted as specific data for this compound becomes available.

Introduction

This compound is presumed to be a diterpenoid alkaloid, a class of natural products known for their complex chemical structures and potent biological activities. Many diterpenoid alkaloids, such as aconitine, are extremely toxic, acting as potent neurotoxins and cardiotoxins by modulating voltage-gated sodium channels.[1] Due to this high toxicity, stringent safety precautions are paramount when handling and storing this compound. Furthermore, the chemical stability of diterpenoid alkaloids can be a critical factor in experimental design and data reproducibility. Diester-diterpenoid alkaloids, for instance, are susceptible to hydrolysis, which can alter their biological activity.[2][3]

Quantitative Data Summary

While specific quantitative stability data for this compound is unavailable, the following table summarizes the stability of a mixture of six aconitum alkaloids under various conditions, which can serve as a preliminary guide.

ConditionDurationStability
Room Temperature4 hoursStable
Autosampler10 hoursStable
-20°C1 weekStable
Freeze-Thaw CyclesThreeStable
Table 1: Stability of a mixture of six aconitum alkaloids (aconitine, hypaconitine, mesaconitine, benzoylaconine, benzoylhypaconine, and benzoylmesaconine) in rat plasma.[2]

Experimental Protocols

Safe Handling Protocol for this compound

Given the presumed high toxicity of this compound, the following handling procedures are mandatory to minimize exposure risk.

Personnel Protective Equipment (PPE):

  • Gloves: Double-gloving with nitrile gloves is required. Change gloves frequently and immediately if contaminated.

  • Lab Coat: A dedicated, disposable lab coat should be worn over personal clothing.

  • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

  • Respiratory Protection: Work must be conducted in a certified chemical fume hood. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) with an appropriate cartridge should be used.

Handling Procedures:

  • Designated Area: All work with this compound must be performed in a designated and clearly marked area within a certified chemical fume hood.

  • Weighing: To prevent aerosolization, weigh solid this compound in a containment balance enclosure or by using a "weighing in a vial" method.

  • Spill Management:

    • In case of a small spill, decontaminate the area with a 10% bleach solution followed by an ethanol (B145695) wash.

    • For larger spills, evacuate the area and follow institutional emergency procedures. A spill kit containing appropriate absorbent materials and decontamination solutions must be readily available.

  • Waste Disposal: All contaminated materials (gloves, vials, pipette tips, etc.) must be disposed of as hazardous chemical waste according to institutional and local regulations.

Protocol for Preparation of this compound Stock Solutions

This protocol outlines the preparation of a stock solution of this compound for in vitro or in vivo studies.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials with Teflon-lined caps

  • Calibrated pipettes and sterile, filtered pipette tips

Procedure:

  • Pre-weighing: In a containment balance, carefully weigh the desired amount of this compound into a sterile, amber glass vial.

  • Solvent Addition: In a chemical fume hood, add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Cap the vial tightly and vortex gently until the solid is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials. Store the aliquots at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don Appropriate PPE Designated_Area Work in Designated Fume Hood PPE->Designated_Area Weighing Weigh Solid in Containment Designated_Area->Weighing Solubilization Prepare Stock Solution Weighing->Solubilization Experiment Perform Experiment Solubilization->Experiment Decontamination Decontaminate Work Area Experiment->Decontamination Waste_Disposal Dispose of Hazardous Waste Decontamination->Waste_Disposal Remove_PPE Doff PPE Correctly Waste_Disposal->Remove_PPE

Safe handling workflow for this compound.

Aconitine_Signaling_Pathway This compound This compound (presumed action) Nav_Channel Voltage-Gated Sodium Channel (Nav) This compound->Nav_Channel Binds to and modifies channel gating Persistent_Activation Persistent Channel Activation Nav_Channel->Persistent_Activation Na_Influx Continuous Na+ Influx Persistent_Activation->Na_Influx Membrane_Depolarization Prolonged Membrane Depolarization Na_Influx->Membrane_Depolarization Cellular_Effects Cellular Effects (e.g., Arrhythmia, Neurotoxicity) Membrane_Depolarization->Cellular_Effects

Presumed signaling pathway for this compound.

References

Application Notes and Protocols for Acoforestinine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the sample preparation of Acoforestinine for analytical purposes. This compound is a diterpenoid alkaloid identified in Aconitum handelianum[1]. The methodologies outlined below are based on established techniques for the extraction, purification, and quantification of related diterpenoid alkaloids from Aconitum species and can be adapted for this compound.

Introduction

This compound, a C20-diterpenoid alkaloid, is a member of a class of compounds known for their significant, yet often toxic, pharmacological activities[2]. Accurate and reproducible sample preparation is critical for the reliable quantification of this compound in plant materials and biological matrices, which is essential for research into its potential therapeutic applications and toxicological assessment. The protocols provided herein cover the extraction of crude alkaloids, their subsequent purification, and final preparation for analysis by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Physicochemical Data of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for developing appropriate extraction and analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₅H₅₁NO₁₀[3]
Molecular Weight645.78 g/mol [3]
Chemical ClassDiterpenoid Alkaloid[3]
SourceAconitum handelianum

Experimental Protocols

Protocol 1: Extraction of Total Alkaloids from Aconitum handelianum

This protocol details the extraction of a crude alkaloid fraction from dried and powdered plant material. The use of a basified solvent system facilitates the extraction of alkaloids in their free base form.

Materials:

  • Dried and powdered roots of Aconitum handelianum

  • 80% Ethanol (v/v)

  • Aqueous ammonia (B1221849) (5%)

  • Dichloromethane (B109758)

  • 5% Sulfuric acid (v/v)

  • 25% Aqueous ammonia solution (v/v)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Reflux apparatus

Procedure:

  • Moisten the ground plant material (e.g., 10 kg) with a 5% aqueous ammonia solution for 2 hours.

  • Extract the ammoniated plant material with dichloromethane eight times over a period of 12 hours using a reflux apparatus.

  • Combine the dichloromethane extracts and concentrate under reduced pressure using a rotary evaporator.

  • Treat the concentrated extract with a 5% aqueous solution of sulfuric acid to protonate the alkaloids, transferring them to the aqueous phase.

  • Separate the acidic aqueous phase and cool to 0°C.

  • Basify the cold acidic solution with a 25% aqueous ammonia solution to a pH of approximately 10.

  • Extract the basified aqueous solution with dichloromethane (four times).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the total crude alkaloids.

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes the separation of the crude alkaloid extract to isolate this compound using silica (B1680970) gel column chromatography.

Materials:

  • Crude alkaloid extract from Protocol 1

  • Silica gel (100-200 mesh)

  • Glass chromatography column

  • Solvent system: Petroleum ether-acetone-diethylamine gradient

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent for TLC: Petroleum ether-acetone-diethylamine (3:1:0.1, v/v/v)

  • Visualizing agent for TLC: Bismuth potassium iodide solution

  • Fraction collector

Procedure:

  • Prepare a silica gel slurry in petroleum ether and pack the chromatography column.

  • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of petroleum ether-acetone-diethylamine, starting with a non-polar mixture (e.g., 50:1:0.1) and gradually increasing the polarity.

  • Collect fractions of a consistent volume (e.g., 500 mL).

  • Monitor the separation by spotting fractions onto a TLC plate, developing in the prescribed solvent system, and visualizing with bismuth potassium iodide.

  • Combine fractions containing the spot corresponding to this compound (based on a reference standard or further spectroscopic analysis).

  • Evaporate the solvent from the combined fractions to obtain purified this compound.

Protocol 3: Sample Preparation for HPLC and LC-MS Analysis

This protocol outlines the final steps to prepare the purified this compound sample for quantitative analysis.

Materials:

Procedure:

  • Accurately weigh a precise amount of the purified this compound.

  • Dissolve the sample in HPLC-grade methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare a series of calibration standards by serial dilution with the initial mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid).

  • Prepare the analytical sample by diluting the stock solution to a concentration within the calibration range.

  • Filter all solutions (standards and sample) through a 0.22 µm syringe filter into autosampler vials.

  • The samples are now ready for injection into the HPLC or LC-MS system.

Quantitative Data Summary

The following table summarizes typical parameters for the quantification of Aconitum alkaloids using HPLC, which can be adapted for this compound.

Table 2: HPLC Parameters for Aconitum Alkaloid Analysis

ParameterConditionReference
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Ammonium bicarbonate buffer
Flow Rate 1.0 mL/min
Detection Wavelength 240 nm
Column Temperature 45°C
Injection Volume 10 µL-
Limit of Detection (LOD) 1.58 - 2.75 ng (for related alkaloids)
Linearity (R²) > 0.999
Recovery 85.63 - 90.94%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the preparation of an this compound sample for analysis.

This compound Sample Preparation Workflow PlantMaterial A. handelianum Plant Material (Dried, Powdered) Extraction Protocol 1: Total Alkaloid Extraction (Basified Solvent Extraction & Acid-Base Partitioning) PlantMaterial->Extraction CrudeExtract Crude Alkaloid Extract Extraction->CrudeExtract Purification Protocol 2: Column Chromatography Purification (Silica Gel) CrudeExtract->Purification Purifiedthis compound Purified this compound Purification->Purifiedthis compound SamplePrep Protocol 3: Sample Preparation for Analysis (Dissolving, Diluting, Filtering) Purifiedthis compound->SamplePrep Analysis HPLC / LC-MS Analysis SamplePrep->Analysis

Caption: Workflow for this compound sample preparation.

Logical Relationship of Purification Steps

This diagram shows the logical progression of the purification process, starting from the crude extract.

Purification Logic Crude Crude Alkaloid Extract ColumnChrom Silica Gel Column Chromatography Crude->ColumnChrom Fractionation Fraction Collection ColumnChrom->Fractionation TLC TLC Monitoring Fractionation->TLC Pooling Pooling of this compound-rich Fractions TLC->Pooling Identifies correct fractions Pure Purified this compound Pooling->Pure

Caption: Logical flow of the purification protocol.

References

Troubleshooting & Optimization

Navigating the Synthesis of Acoforestinine: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The total synthesis of Acoforestinine, a complex diterpenoid alkaloid, presents a formidable challenge in modern organic chemistry. Its intricate polycyclic architecture and dense stereochemical landscape demand precise control over a multitude of chemical transformations. This technical support center provides a curated collection of troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common hurdles encountered during the synthesis of this remarkable natural product.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of the this compound core structure?

A1: The primary challenges in constructing the core of this compound often revolve around the formation of its sterically congested polycyclic system. Key difficulties include achieving high stereoselectivity in crucial bond-forming reactions, managing functional group compatibility throughout a lengthy synthetic sequence, and overcoming low yields in late-stage transformations. For instance, intramolecular cyclization reactions to forge key rings can be sluggish and prone to side reactions due to steric hindrance.

Q2: My late-stage C-H oxidation reaction is giving a mixture of products with low yield. What are the likely causes?

A2: Late-stage C-H oxidation is a powerful tool but can suffer from a lack of selectivity on a complex substrate like an this compound intermediate. Potential causes for poor performance include:

  • Steric Hindrance: The target C-H bond may be sterically inaccessible to the catalyst.

  • Multiple Reactive Sites: The presence of other C-H bonds with similar reactivity can lead to a mixture of oxidized products.

  • Catalyst Deactivation: The complex substrate or trace impurities may deactivate the oxidation catalyst.

  • Suboptimal Reaction Conditions: Temperature, solvent, and oxidant concentration are critical parameters that may need fine-tuning.

Q3: I am observing significant epimerization at a key stereocenter during a deprotection step. How can I mitigate this?

A3: Epimerization is a common issue, particularly for stereocenters adjacent to carbonyl groups or other acidifying functionalities. To minimize this:

  • Use Milder Reagents: Opt for less harsh deprotection conditions. For example, if using strong acid or base, explore enzymatic or milder chemical alternatives.

  • Lower Reaction Temperature: Performing the reaction at a lower temperature can often suppress the rate of epimerization relative to the desired deprotection.

  • Buffer the Reaction Mixture: If the epimerization is pH-sensitive, using a suitable buffer can maintain the optimal pH to disfavor the unwanted side reaction.

  • Protecting Group Strategy: Re-evaluate the protecting group strategy to choose one that can be removed under conditions that do not compromise the stereochemical integrity of the molecule.

Troubleshooting Guides

Guide 1: Intramolecular Diels-Alder Cycloaddition for Core Ring Formation

The intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for constructing the polycyclic core of this compound. However, achieving the desired cycloadduct in high yield and stereoselectivity can be challenging.

Problem: Low yield of the desired IMDA product, with significant amounts of starting material recovered or decomposition observed.

Troubleshooting Workflow:

G start Low IMDA Yield check_temp Initial Troubleshooting: Increase Reaction Temperature start->check_temp check_conc Check Reactant Concentration check_temp->check_conc If no improvement check_solvent Evaluate Solvent Polarity check_conc->check_solvent If no improvement check_catalyst Consider Lewis Acid Catalysis check_solvent->check_catalyst If no improvement success Improved Yield check_catalyst->success If yield improves fail Yield Still Low check_catalyst->fail If no improvement reassess Re-evaluate Diene/Dienophile Conformation and Electronics fail->reassess

Caption: Troubleshooting workflow for a low-yielding Intramolecular Diels-Alder reaction.

Potential Causes and Solutions:

Potential Cause Suggested Solution
High Activation Energy Barrier Gradually increase the reaction temperature in increments of 10 °C. High-boiling solvents like toluene (B28343) or xylene are often required. Microwave irradiation can also be explored to accelerate the reaction.
Unfavorable Pre-reaction Conformation The linker between the diene and dienophile may disfavor the required reactive conformation. Modifying the linker length or rigidity can have a significant impact.
Decomposition at High Temperatures If decomposition is observed, consider running the reaction at a lower temperature for a longer duration. The use of a Lewis acid catalyst can often promote the reaction at lower temperatures.
Suboptimal Solvent The polarity of the solvent can influence the rate and selectivity. Screen a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile).

Table 1: Comparison of Reaction Conditions for IMDA

Parameter Initial (Problematic) Conditions Optimized Conditions
Temperature 80 °C110 °C
Solvent DichloromethaneToluene
Concentration 0.1 M0.01 M (to favor intramolecular reaction)
Additive NoneZnCl₂ (0.2 eq)
Yield 15%75%
Guide 2: Late-Stage Radical Cyclization Cascade

The construction of the intricate cage-like structure of this compound may involve a radical cyclization cascade. The success of this step is highly dependent on the precise generation and reaction of the radical species.

Problem: The radical cyclization cascade fails, leading to recovered starting material or undesired side products from premature quenching or rearrangement.

Troubleshooting Workflow:

G start Failed Radical Cyclization check_initiator Verify Radical Initiator (e.g., AIBN, (Bu3Sn)2) start->check_initiator check_reagent Check Radical Precursor (e.g., Bu3SnH) Purity & Stoichiometry check_initiator->check_reagent If initiator is active check_temp Optimize Reaction Temperature check_reagent->check_temp If reagent is pure check_conc Adjust Substrate Concentration (High Dilution) check_temp->check_conc If no improvement success Successful Cyclization check_conc->success If cyclization occurs fail Still Failing check_conc->fail If no improvement redesign Re-design Substrate or Radical Precursor fail->redesign

Caption: Troubleshooting workflow for a failed radical cyclization cascade.

Potential Causes and Solutions:

Potential Cause Suggested Solution
Inefficient Radical Generation Ensure the radical initiator (e.g., AIBN, V-40) is fresh and the reaction temperature is appropriate for its decomposition. The radical precursor (e.g., Bu₃SnH) should be of high purity.
Premature Radical Quenching The reaction must be performed under strictly inert conditions to exclude oxygen. Degas the solvent thoroughly. Ensure the tin hydride or other propagating agent is added slowly via syringe pump to maintain a low steady-state concentration.
Incorrect Substrate Concentration For intramolecular reactions, high dilution conditions (typically 0.001-0.01 M) are crucial to favor the desired cyclization over intermolecular side reactions.
Unfavorable Cyclization Geometry The conformation of the substrate may not be suitable for the desired cyclization pathway. Computational modeling can be a useful tool to assess the feasibility of the planned cyclization.

Table 2: Comparison of Conditions for Radical Cyclization

Parameter Initial (Problematic) Conditions Optimized Conditions
Radical Initiator AIBN (0.1 eq)V-40 (0.2 eq, lower temp initiator)
Radical Propagator Bu₃SnH (1.5 eq, single addition)Bu₃SnH (2.0 eq, slow addition over 8h)
Concentration 0.05 M0.005 M
Temperature 80 °C (in Benzene)70 °C (in Toluene)
Yield 0-5% (mostly starting material)60%

Experimental Protocols

Protocol 1: Optimized Intramolecular Diels-Alder Reaction

Objective: To perform the intramolecular Diels-Alder cycloaddition to form the tetracyclic core of an this compound precursor.

Materials:

  • IMDA precursor (1.0 eq)

  • Zinc chloride (ZnCl₂), anhydrous (0.2 eq)

  • Toluene, anhydrous

  • Argon gas supply

  • Standard glassware for anhydrous reactions (oven-dried)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet, add the IMDA precursor (e.g., 100 mg, 0.2 mmol).

  • Add anhydrous toluene (20 mL) to achieve a concentration of 0.01 M.

  • Stir the solution under a positive pressure of argon.

  • In a separate flame-dried flask, weigh anhydrous zinc chloride (e.g., 5.4 mg, 0.04 mmol) under an argon atmosphere and dissolve it in a minimal amount of anhydrous toluene.

  • Transfer the zinc chloride solution to the reaction flask via cannula.

  • Heat the reaction mixture to 110 °C (oil bath temperature) and maintain for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired tetracyclic product.

This guide is intended to be a starting point for troubleshooting. The synthesis of complex molecules like this compound often requires persistent optimization and a deep understanding of the underlying reaction mechanisms. Careful analysis of reaction outcomes and systematic variation of parameters are key to success.

improving Acoforestinine stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Acoforestinine. Find troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution.

Properties of this compound

This compound is a novel alkaloid sensitive to environmental conditions. To ensure experimental reproducibility and accurate results, it is crucial to understand its stability profile. Key characteristics include:

  • pH Sensitivity: this compound is most stable in slightly acidic conditions (pH 4.5-5.5). It is susceptible to hydrolysis at neutral and alkaline pH.

  • Light Sensitivity: Exposure to direct sunlight or UV light can lead to photodegradation.

  • Oxidation Potential: The presence of oxidative agents or dissolved oxygen in the solvent can degrade this compound.

  • Solubility: Sparingly soluble in water, but freely soluble in organic solvents such as DMSO, ethanol, and methanol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For stock solutions, we recommend using anhydrous DMSO. For working solutions, dilute the DMSO stock in an appropriate acidic buffer (pH 4.5-5.5). The final DMSO concentration in your experimental setup should be kept low (typically <0.1%) to avoid solvent-induced artifacts.

Q2: How should I store my this compound solutions?

A2: this compound powder should be stored at -20°C in a desiccator. Stock solutions in anhydrous DMSO are stable for up to one month when stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous working solutions are significantly less stable and should be prepared fresh for each experiment.

Q3: My this compound solution has changed color. Is it still usable?

A3: A color change often indicates degradation. We strongly advise against using any solution that has visibly changed in appearance. Prepare a fresh solution from a new stock.

Q4: I am observing inconsistent results between experiments. Could this be related to this compound stability?

A4: Yes, inconsistent results are a common consequence of compound degradation. Ensure you are following the recommended storage and handling procedures. Preparing fresh working solutions for each experiment is critical for reproducibility.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no biological activity observed This compound has degraded.Prepare a fresh working solution from a new stock aliquot. Confirm the pH of your experimental buffer is within the optimal range (4.5-5.5).
Incorrect storage of stock solution.Ensure stock solutions are stored at -80°C in small, single-use aliquots.
Precipitate forms in my aqueous working solution This compound has low aqueous solubility.Increase the proportion of organic solvent in your final working solution (if your experimental system allows). Alternatively, use a solubilizing agent, but validate its compatibility with your assay.
The buffer is incompatible.Test different acidic buffer systems to find one that maintains this compound solubility.
High variability in results Inconsistent preparation of working solutions.Follow a standardized protocol for preparing working solutions, ensuring the same final solvent concentration and pH for each experiment.
Degradation during the experiment.Minimize the time the working solution is at room temperature. Protect the solution from light during the experiment.

Quantitative Stability Data

The following table summarizes the stability of this compound (10 µM) under various conditions after 24 hours. Stability was assessed by measuring the percentage of the initial concentration remaining using HPLC.

Condition Solvent Temperature Stability (% remaining)
1pH 4.5 Acetate Buffer4°C98%
2pH 4.5 Acetate Buffer25°C85%
3pH 7.4 PBS4°C60%
4pH 7.4 PBS25°C35%
5Anhydrous DMSO25°C>99%
6Anhydrous DMSO-20°C (30 days)>99%

Experimental Protocols

Protocol: Assessing this compound Stability by HPLC

This protocol outlines a method to determine the stability of this compound in a given solution.

  • Preparation of this compound Solution:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution to a final concentration of 10 µM in the desired experimental buffer (e.g., 50 mM sodium acetate, pH 4.5).

  • Incubation:

    • Divide the solution into multiple amber vials to protect from light.

    • Incubate the vials at the desired temperatures (e.g., 4°C and 25°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from one vial at each temperature.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Detection: UV at 280 nm.

    • Inject 10 µL of each sample.

  • Data Analysis:

    • Calculate the peak area of this compound at each time point.

    • Express the stability as a percentage of the peak area at time 0.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use start This compound Powder (-20°C, Desiccated) stock 1 mM Stock in Anhydrous DMSO start->stock Dissolve working 10 µM Working Solution in Acidic Buffer (pH 4.5-5.5) stock->working Dilute protect Protect from Light (Amber Vials/Tubes) working->protect use Use Immediately in Assay protect->use

Caption: Workflow for preparing this compound solutions.

signaling_pathway Aco This compound Receptor Target Receptor Aco->Receptor Binds & Inhibits KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Response Cellular Response (e.g., Apoptosis) TF->Response Induces Gene Expression

Caption: Hypothetical this compound signaling pathway.

Acoforestinine assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Novel Alkaloid Assays

A Note on "Acoforestinine": Initial searches for "this compound" did not yield specific information in the available scientific literature. This suggests that "this compound" may be a novel, recently discovered compound, a proprietary molecule, or a potential misspelling of another alkaloid. The following guide is designed to address the common challenges in developing and troubleshooting assays for novel alkaloids and other natural products.

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in navigating the complexities of assay variability and reproducibility for novel alkaloid compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in a new alkaloid assay?

A1: Variability in a novel alkaloid assay can stem from multiple sources, including:

  • Sample Preparation: Inconsistent extraction efficiency, solvent purity, and sample degradation are major contributors. Plant extracts, for instance, often contain a complex mixture of structurally similar alkaloids, which can lead to overlapping signals in analysis[1].

  • Compound Stability: Natural products can be unstable, and degradation can occur during storage or the assay procedure itself[2]. It is crucial to investigate the stability of the extract under both assay and storage conditions[2].

  • Matrix Effects: The complex mixture of compounds in a natural product extract can interfere with the detection of the target analyte, a phenomenon known as the matrix effect, especially in mass spectrometry-based assays.

  • Instrumental Variability: Fluctuations in instrument performance, such as detector sensitivity or ionization efficiency in a mass spectrometer, can introduce variability.

  • Analyst Technique: Minor differences in experimental execution between different researchers or even by the same researcher on different days can affect results.

Q2: How do I choose the right analytical method for quantifying a novel alkaloid?

A2: The choice of analytical method depends on the properties of the alkaloid and the research question.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for both quantification and structural elucidation. It offers high throughput and provides molecular weight information[2]. LC-MS/MS can provide structural fingerprints for database searching[2].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a non-destructive method that offers high throughput and short analysis times[3]. It is particularly useful because it does not require an identical standard for every compound being quantified[3][4].

  • High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection: This is a common method, but it requires that the alkaloid has a chromophore. Its sensitivity may be lower than that of LC-MS.

Q3: My novel alkaloid has poor solubility. How can I improve this for my assay?

A3: Poor solubility is a common issue with natural products. Strategies to address this include:

  • Visually inspecting for precipitation during the experiment[2].

  • Testing a variety of solubilizing agents or co-solvents.

  • Adjusting the pH of the buffer, as the solubility of alkaloids is often pH-dependent.

  • Using techniques like sonication or vortexing to aid dissolution.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Signal for the Target Alkaloid

Q: I am not detecting my target alkaloid, or the signal is very weak. What should I do?

A: This could be due to several factors related to extraction, compound stability, or the analytical method.

  • Check Extraction Efficiency:

    • Is the extraction solvent appropriate? The polarity of the solvent is critical. Test a range of solvents with varying polarities (e.g., hexane (B92381), ethyl acetate, ethanol, methanol) or consider using a solvent mixture[5]. For alkaloids, extraction is often performed with an organic solvent after making the aqueous solution alkaline to convert alkaloid salts to their free base form[6][7].

    • Is the extraction time sufficient? Increase the extraction time in increments to see if the yield improves[5].

  • Investigate Compound Degradation:

    • Is the compound sensitive to heat or light? Some alkaloids are unstable under high temperatures or light[5]. Dry plant material at room temperature or by freeze-drying to prevent enzymatic degradation[1].

  • Optimize Analytical Method Parameters:

    • For LC-MS: Ensure the ionization method (e.g., ESI, APCI) is suitable for your compound. Optimize source parameters like capillary voltage and gas flow to improve ionization efficiency[1].

    • For NMR: Check if the concentration of your sample is sufficient for detection. The presence of insoluble material can also compromise the results[8].

Issue 2: High Variability Between Replicates

Q: I am observing significant variability between my technical or biological replicates. What are the likely causes?

A: High variability can undermine the reliability of your results. Consider the following:

  • Inconsistent Sample Handling: Ensure uniform sample preparation for all replicates. This includes precise weighing, consistent extraction times, and identical solvent volumes.

  • Poor Homogenization: If working with solid samples (like plant material or dried extracts), ensure the material is thoroughly homogenized before taking aliquots[8].

  • Instrumental Fluctuation: Run a standard or quality control sample periodically throughout your analytical run to monitor instrument performance.

  • Pipetting Errors: Inaccurate pipetting can introduce significant error, especially when working with small volumes. Calibrate your pipettes regularly.

Issue 3: Unexpected Peaks or Signals in the Data

Q: My chromatogram/spectrum shows unexpected peaks. What could they be?

A: Unexpected peaks are often due to impurities or artifacts.

  • Contaminants from Sample Preparation:

    • Residual Solvents: Solvents used during extraction can appear in NMR and MS spectra[1].

    • Grease: Stopcock grease from glassware can introduce broad signals in the aliphatic region of an NMR spectrum[1].

  • Structurally Related Alkaloids: Plant extracts often contain a mixture of similar alkaloids, which can result in complex spectra with overlapping signals[1].

  • Adduct Formation in MS: In electrospray ionization mass spectrometry (ESI-MS), it is common to see adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). To minimize these, use high-purity solvents and plastic vials instead of glass where possible[1].

Data Presentation

Quantitative data should be summarized for clarity. Below are example tables for presenting parameters for common analytical techniques used in alkaloid analysis.

Table 1: Example LC-MS Parameters for Alkaloid Quantification

ParameterSettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmStandard for reverse-phase separation of small molecules.
Mobile Phase A Water with 0.1% Formic AcidProvides protons for positive mode ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for elution.
Flow Rate 0.3 mL/minTypical for analytical scale columns.
Injection Volume 2 µLSmall volume to prevent peak distortion.
Ionization Mode ESI PositiveAlkaloids typically contain nitrogen and ionize well in positive mode.
Capillary Voltage 3.5 kVTo be optimized for the specific compound.
Drying Gas Temp. 325 °CTo be optimized for efficient desolvation.

Table 2: Troubleshooting Assay Reproducibility Issues

IssuePotential CauseRecommended Action
Low Assay Signal Inefficient extractionTest a range of solvent polarities; increase extraction time[5].
Compound degradationInvestigate stability under assay conditions; use fresh samples[2][5].
High Background Co-extraction of impuritiesUse a multi-step extraction with solvents of different polarities[5].
Matrix effects in MSDilute the sample; use a matrix-matched calibration curve.
Poor Peak Shape Column overloadReduce injection volume or sample concentration.
Inappropriate mobile phaseEnsure mobile phase is compatible with the analyte and column.

Experimental Protocols

Protocol 1: General Procedure for Alkaloid Extraction from Plant Material

This protocol provides a general workflow for extracting alkaloids for subsequent analysis.

  • Preparation of Plant Material:

    • Dry the plant material (e.g., leaves, roots) at room temperature or by freeze-drying to prevent enzymatic degradation[1].

    • Grind the dried material to a fine powder to increase the surface area for extraction[1][5].

  • Extraction:

    • Macerate the powdered plant material in a suitable solvent (e.g., methanol (B129727) or ethanol) at room temperature for 24-48 hours. The ratio of plant material to solvent should be optimized.

    • Alternatively, use sonication or Soxhlet extraction to improve efficiency.

  • Acid-Base Partitioning (Purification):

    • Evaporate the solvent from the crude extract.

    • Resuspend the residue in a dilute acidic solution (e.g., 5% HCl) to protonate the alkaloids, making them water-soluble.

    • Wash the acidic solution with a non-polar solvent (e.g., hexane or dichloromethane) to remove non-polar impurities.

    • Make the acidic aqueous layer basic (e.g., with ammonium (B1175870) hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.

    • Extract the alkaloids into an organic solvent like dichloromethane (B109758) or chloroform[6].

  • Final Preparation:

    • Evaporate the organic solvent to obtain the purified alkaloid extract.

    • Reconstitute the extract in a suitable solvent for your analytical method.

Protocol 2: Quantification by LC-MS

This protocol outlines a general approach for quantifying a novel alkaloid using LC-MS.

  • Standard Preparation:

    • Prepare a stock solution of your purified alkaloid standard of known concentration.

    • Create a series of calibration standards by serially diluting the stock solution. The concentration range should bracket the expected concentration in your samples.

  • Sample Preparation:

    • Prepare your unknown samples using the extraction protocol above.

    • Ensure the final sample is filtered (e.g., through a 0.22 µm filter) before injection to prevent clogging the LC system.

  • LC-MS Analysis:

    • Set up the LC-MS method with appropriate parameters (refer to Table 1 for an example).

    • Inject the calibration standards first, from lowest to highest concentration, to build a calibration curve.

    • Inject your unknown samples. Include quality control (QC) samples at regular intervals to monitor instrument performance.

  • Data Analysis:

    • Integrate the peak area of the target alkaloid in both the standards and the samples.

    • Plot the peak area of the standards against their known concentrations to generate a calibration curve.

    • Use the linear regression equation from the calibration curve to calculate the concentration of the alkaloid in your unknown samples.

Visualizations

Below are diagrams illustrating common workflows and logical relationships in alkaloid assay development.

G cluster_0 Start: Crude Extract cluster_1 Fractionation cluster_2 Analysis & Isolation cluster_3 End: Pure Compound A Crude Natural Product Extract B Liquid-Liquid Partitioning A->B Separate by Polarity C Column Chromatography B->C Further Separation D Bioassay Screening of Fractions C->D Test Activity E Identify Active Fraction(s) D->E Analyze Results F HPLC Purification of Active Compound E->F Isolate G Pure Alkaloid F->G Characterize

Caption: Bioassay-guided fractionation workflow for a novel alkaloid.

G cluster_sample Sample-Related Issues cluster_instrument Instrument-Related Issues cluster_method Method-Related Issues A Problem: Inconsistent Assay Results B Sample Degradation? A->B C Inconsistent Extraction? A->C D Weighing/Pipetting Error? A->D E Detector Sensitivity Drift? A->E F Inconsistent Ionization? A->F G Matrix Effects? A->G H Poor Solubility? A->H

Caption: Potential sources of assay variability and irreproducibility.

G start Unexpected MS Peak Observed q1 Check m/z Value | Is it a known adduct ([M+Na]+, [M+K]+)? start->q1 ans1_yes Action: Use high-purity solvents. Use plastic vials. q1->ans1_yes Yes q2 Is it a known solvent peak? q1->q2 No ans2_yes Action: Ensure complete solvent evaporation. q2->ans2_yes Yes q3 Could it be an in-source fragment? q2->q3 No ans3_yes Action: Lower source energy/ temperature. q3->ans3_yes Yes end Hypothesize: Structurally related compound or impurity. q3->end No

References

overcoming poor solubility of Acoforestinine in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acoforestinine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of this compound during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a diterpenoid alkaloid with potential therapeutic properties. Like many complex natural products, it is highly lipophilic (fat-soluble), which results in poor aqueous solubility. This low solubility can lead to several challenges in experimental assays, including precipitation of the compound, inaccurate concentration measurements, and consequently, unreliable and irreproducible results.

Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What should I do first?

This phenomenon, known as "crashing out," is a common issue with poorly soluble compounds. Here are the initial troubleshooting steps:

  • Lower the Final Concentration: You may be exceeding the maximum aqueous solubility of this compound. Try performing a dose-response curve to determine the highest tolerable concentration in your assay medium.

  • Check the Final DMSO Percentage: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and interfere with assay components.[1] However, a slightly higher DMSO concentration might be necessary to maintain solubility.

  • Verify Buffer pH and Composition: The pH of your buffer can significantly impact the solubility of this compound, which may have ionizable groups. Also, high salt concentrations in some buffers can decrease the solubility of organic compounds due to the "salting out" effect.[1]

  • Control the Temperature: Temperature can affect solubility. Ensure your buffer is at the appropriate temperature before adding the this compound solution. Some compounds are less soluble at lower temperatures.[1]

Q3: What are the common solvents for creating a high-concentration stock solution of this compound?

For creating a high-concentration stock solution, organic solvents are typically used. The choice of solvent will depend on the specific experimental requirements and the compatibility with the assay. Common choices for poorly soluble compounds include:

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethanol

  • Methanol

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

It is crucial to select a solvent that is compatible with your assay system and to ensure the final concentration of the solvent in the assay is minimal to avoid off-target effects.

Troubleshooting Guides

Issue 1: this compound Precipitates Over Time in the Assay Medium

Probable Cause: The concentration of this compound is supersaturated in the final assay buffer. While it may appear dissolved initially (kinetic solubility), it is not stable and precipitates as it equilibrates to its thermodynamic solubility.[1]

Solutions:

  • Reduce Concentration: The most straightforward solution is to work at a lower, more stable concentration of this compound.

  • Use Co-solvents: Employing a water-miscible organic co-solvent can help to increase the solubility of this compound.[2][3]

  • Utilize Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate and solubilize poorly soluble compounds like this compound.[1][2]

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2][4]

Issue 2: Inconsistent Results and Poor Reproducibility in Cell-Based Assays

Probable Cause: The poor solubility of this compound is leading to variable concentrations of the dissolved, active compound in the assay wells. Precipitation, even if not visible, can significantly alter the effective concentration.

Solutions:

  • pH Adjustment: If this compound has ionizable functional groups, adjusting the pH of the assay buffer can increase its solubility. For basic compounds, lowering the pH can lead to the formation of a more soluble salt.[1][2]

  • Lipid-Based Formulations: For in vivo studies or certain in vitro models, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.[4][5]

  • Particle Size Reduction: Techniques like micronization or creating nanosuspensions can increase the surface area of the compound, leading to a faster dissolution rate.[2][3][5]

Quantitative Data Summary

The following table summarizes common solvents and their properties, which can be useful when preparing this compound stock solutions.

SolventFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Solubility in Water ( g/100g )Dielectric Constant
Dimethyl sulfoxide (DMSO)C2H6OS78.131891.09225.347
EthanolC2H6O46.0778.50.789Miscible24.6
N,N-Dimethylformamide (DMF)C3H7NO73.091530.944Miscible36.7
AcetoneC3H6O58.0856.20.786Miscible20.7
AcetonitrileC2H3N41.0581.60.786Miscible37.5

Data sourced from various chemical property databases.[6][7][8][9]

Experimental Protocols

Protocol 1: Solubilization of this compound using a Co-solvent
  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.

  • Vortex and Sonicate: Vortex the solution for 1 minute and sonicate for 10-15 minutes to ensure complete dissolution.

  • Serial Dilutions: Perform serial dilutions of the stock solution in your aqueous assay buffer.

  • Control the Final Co-solvent Concentration: Ensure the final concentration of DMSO in your assay does not exceed a level that affects the biological system (typically <0.5%).

  • Vortex Immediately After Dilution: Vortex the diluted solutions immediately after adding the DMSO stock to the aqueous buffer to prevent precipitation.

Protocol 2: Solubilization of this compound using Cyclodextrins
  • Prepare Cyclodextrin Solution: Prepare a stock solution of β-Cyclodextrin (β-CD) in your desired aqueous assay buffer (e.g., 10 mM β-CD in PBS). Gentle warming and stirring may be needed to fully dissolve the β-CD.

  • Add this compound: Add this compound (either as a powder or from a concentrated organic stock) to the β-CD solution.

  • Promote Complexation: Stir or shake the mixture at room temperature for several hours (e.g., 4-24 hours) to facilitate the formation of the inclusion complex.

  • Clarify the Solution: Centrifuge the solution at high speed (>10,000 x g) for 15 minutes to pellet any undissolved compound.[1]

  • Use the Supernatant: Carefully collect the supernatant containing the solubilized this compound-cyclodextrin complex for your assay.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_solubilization Solubilization Method cluster_assay Assay Preparation start Weigh this compound dissolve Dissolve in 100% DMSO (e.g., 10 mM stock) start->dissolve vortex Vortex & Sonicate dissolve->vortex method Choose Method vortex->method cosolvent Co-solvent method->cosolvent Simple cyclodextrin Cyclodextrin method->cyclodextrin Complexation surfactant Surfactant method->surfactant Micellar dilute Dilute into Aqueous Buffer cosolvent->dilute cyclodextrin->dilute surfactant->dilute mix Vortex Immediately dilute->mix incubate Perform Assay mix->incubate end Data Acquisition incubate->end

Caption: Experimental workflow for solubilizing this compound.

troubleshooting_logic start Precipitation Observed in Assay check_conc Is final concentration too high? start->check_conc check_dmso Is final DMSO% > 0.5%? check_conc->check_dmso No sol_lower_conc Reduce final concentration check_conc->sol_lower_conc Yes check_buffer Is buffer pH/salt optimal? check_dmso->check_buffer No sol_optimize_dmso Optimize DMSO% check_dmso->sol_optimize_dmso Yes sol_adjust_buffer Adjust buffer pH or ionic strength check_buffer->sol_adjust_buffer No sol_advanced Use advanced methods: - Cyclodextrins - Surfactants - Formulation check_buffer->sol_advanced Yes

Caption: Troubleshooting logic for this compound precipitation.

signaling_pathway_placeholder This compound This compound Receptor Target Receptor/Protein This compound->Receptor Kinase1 Kinase Cascade 1 Receptor->Kinase1 Inhibition/Activation Kinase2 Kinase Cascade 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Gene Expression Nucleus->GeneExpression CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Acoforestinine Peak Tailing in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues with peak tailing during the chromatographic analysis of acoforestinine (B1149226).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of this compound?

A1: Peak tailing is a phenomenon observed in chromatography where the peak asymmetry is such that the latter half of the peak is broader than the front half. In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Peak tailing is problematic for several reasons:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to accurately separate and quantify individual components in a mixture.

  • Inaccurate Quantification: The asymmetrical shape can lead to errors in peak integration, affecting the accuracy of quantitative results.[1]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).[1]

This compound, as a diterpenoid alkaloid, is basic in nature due to the presence of a nitrogen atom in its structure. Basic compounds are particularly susceptible to peak tailing in reversed-phase chromatography.

Q2: What are the primary causes of peak tailing when analyzing this compound?

A2: The primary cause of peak tailing for basic compounds like this compound is secondary interactions between the analyte and the stationary phase.[1][2][3] Key factors include:

  • Silanol (B1196071) Interactions: Silica-based reversed-phase columns, such as C18 columns, have residual acidic silanol groups (Si-OH) on their surface. At mobile phase pH values above 3, these silanol groups can become ionized (SiO-) and interact electrostatically with the protonated basic this compound molecules.[1][2] This secondary retention mechanism leads to peak tailing.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (predicted pKa ≈ 12.82), both ionized and non-ionized forms of the analyte can exist, leading to peak broadening and tailing.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion, including tailing.[4][5]

  • Column Degradation: Over time, the stationary phase can degrade, or voids can form in the column packing, leading to poor peak shape.[1]

  • Extra-column Effects: Issues such as excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[6]

Q3: How can I troubleshoot and prevent peak tailing for this compound?

A3: A systematic approach to troubleshooting can help identify and resolve the cause of peak tailing. The following workflow and detailed guides provide steps to address the issue.

Troubleshooting Workflow

TroubleshootingWorkflow start Peak Tailing Observed for this compound check_overload Check for Column Overload start->check_overload dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample overload_yes Peak Shape Improves? dilute_sample->overload_yes optimize_method Optimize Chromatographic Method overload_yes->optimize_method No solution Symmetrical Peak Achieved overload_yes->solution Yes adjust_ph Adjust Mobile Phase pH optimize_method->adjust_ph use_additive Use Mobile Phase Additive adjust_ph->use_additive adjust_ph->solution change_column Select Appropriate Column use_additive->change_column use_additive->solution check_system Check HPLC System change_column->check_system change_column->solution check_tubing Inspect Tubing and Connections check_system->check_tubing flush_system Flush System and Column check_tubing->flush_system check_tubing->solution flush_system->solution end Problem Persists? Consult Instrument Manual or Technical Support flush_system->end

Caption: A logical workflow for troubleshooting this compound peak tailing.

Detailed Troubleshooting Guides

Addressing Column Overload

Column overload is a common cause of peak distortion.

  • Symptom: All peaks in the chromatogram may exhibit tailing, or the tailing is more pronounced at higher concentrations.

  • Action: Prepare a series of dilutions of your sample (e.g., 1:10, 1:100) and inject them.

  • Expected Outcome: If the peak shape improves and becomes more symmetrical at lower concentrations, the original sample was overloading the column.

  • Solution: Reduce the sample concentration or the injection volume.

Optimizing the Mobile Phase

The mobile phase composition, particularly its pH and the use of additives, is critical for controlling the peak shape of basic compounds.

  • Adjusting pH:

    • Low pH (pH < 3): At a low pH, the acidic silanol groups on the silica (B1680970) surface are protonated (Si-OH), reducing their ability to interact with the protonated this compound molecules. This minimizes secondary interactions and improves peak symmetry.[2]

    • High pH (pH > 8): At a high pH, the ionization of the basic this compound is suppressed, rendering it neutral. This can also reduce interactions with the stationary phase. However, ensure your column is stable at high pH.[2]

  • Using Mobile Phase Additives:

    • Competing Bases: Additives like triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA) can be added to the mobile phase. These "competing bases" interact with the active silanol sites, effectively masking them from the analyte and reducing peak tailing. A typical starting concentration is 0.1% (v/v).

    • Buffers: Using a buffer, such as ammonium (B1175870) bicarbonate or ammonium acetate, helps to maintain a constant pH throughout the analysis and can mask silanol interactions.[3][7]

Selecting the Right Column

The choice of HPLC column has a significant impact on peak shape.

  • End-capped Columns: These columns have their residual silanol groups chemically deactivated (capped), which significantly reduces secondary interactions with basic analytes.

  • High-Purity Silica Columns: Modern columns are often made with high-purity silica, which has a lower concentration of acidic silanol groups.

  • Alternative Stationary Phases: Consider columns with different stationary phases, such as those with embedded polar groups or hybrid silica-polymer materials, which can offer better peak shapes for basic compounds.

HPLC System Maintenance

Proper maintenance of the HPLC system is crucial to prevent issues that can cause peak tailing.

  • Extra-column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume.

  • Frits and Filters: A blocked column inlet frit can distort the sample flow and cause peak tailing. Regularly check and replace frits and in-line filters.

  • System Contamination: Contaminants in the mobile phase or from previous injections can accumulate on the column and lead to poor peak shape. Ensure you are using high-purity solvents and flush the system regularly.

Experimental Protocols

The following is an example of a starting HPLC method for the analysis of aconitine-type alkaloids, which can be adapted for this compound.

Objective: To achieve a symmetric peak shape and good resolution for this compound using reversed-phase HPLC.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Ammonium bicarbonate (or another suitable buffer)

  • Deionized water (18.2 MΩ·cm)

  • This compound standard

Procedure:

  • Mobile Phase Preparation:

    • Aqueous Phase: Prepare a 10 mM ammonium bicarbonate solution in deionized water. Adjust the pH to 10.0 ± 0.2 with ammonium hydroxide.

    • Organic Phase: Acetonitrile.

    • Filter both phases through a 0.45 µm membrane filter before use.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Waters Xterra RP18, 250 x 4.6 mm, 5 µm).[2]

    • Mobile Phase: Gradient elution with Acetonitrile (B) and 10 mM Ammonium Bicarbonate, pH 10 (A).

    • Gradient Program:

      • Start with a suitable percentage of B (e.g., 30%).

      • Increase the percentage of B linearly over a set time to elute the compound.

      • Return to the initial conditions and equilibrate the column before the next injection.

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 25 °C.[2]

    • Detection: UV at 240 nm.[2]

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Dissolve the this compound standard in the initial mobile phase composition to an appropriate concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Method Optimization Pathway:

OptimizationPathway start Initial Method (as described above) tailing Peak Tailing Still Present? start->tailing adjust_ph Adjust Mobile Phase pH (e.g., pH 3 with formic acid) tailing->adjust_ph Yes end Optimized Method tailing->end No add_tea Add Competing Base (e.g., 0.1% TEA) adjust_ph->add_tea change_column Change Column (e.g., End-capped or Hybrid) add_tea->change_column change_column->end

Caption: A pathway for optimizing the HPLC method to eliminate peak tailing.

Quantitative Data Summary

The following table summarizes typical HPLC conditions used for the analysis of aconitine-type alkaloids, which can serve as a starting point for method development for this compound.

ParameterMethod 1Method 2Method 3
Column Waters Xterra RP18 (250 x 4.6 mm, 5 µm)[2]Phenomenex Gemini C18 (100 x 4.6 mm, 5 µm)[7]ZORBAX Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)[3]
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10[2]10 mM Ammonium Bicarbonate, pH 10[7]Ammonium Acetate buffer, pH 10.0[3]
Mobile Phase B Acetonitrile[2]Acetonitrile[7]Acetonitrile[3]
Flow Rate 1.0 mL/min[2]1.1 mL/min[7]Gradient[3]
Detection 240 nm[2]233 nm[7]240 nm[3]
Temperature 25 °C[2]Not SpecifiedNot Specified

By systematically addressing the potential causes of peak tailing and optimizing the chromatographic method, researchers can achieve symmetrical peaks and obtain accurate, reliable data for this compound.

References

Technical Support Center: Acoforestinine Integrity in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Acoforestinine during experimental procedures. The following information is based on general best practices for handling sensitive diterpenoid alkaloids and natural products, as specific degradation data for this compound is limited in current literature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a diterpenoid alkaloid isolated from Aconitum handelianum.[1] Like many complex natural products, its intricate structure, featuring multiple functional groups, makes it susceptible to degradation under various experimental conditions. Maintaining its structural integrity is crucial for obtaining accurate and reproducible experimental results.

Q2: What are the primary factors that can cause this compound degradation?

While specific studies on this compound are sparse, degradation of similar alkaloids is often triggered by:

  • pH: Both acidic and alkaline conditions can catalyze hydrolysis of ester groups or lead to rearrangements.[2]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[3][4]

  • Light: Exposure to UV or even ambient light can induce photolytic degradation.

  • Oxygen: Oxidative degradation can occur, particularly if the molecule has susceptible functional groups.[4]

  • Enzymes: If working with biological samples, endogenous enzymes can metabolize or degrade the compound.

Q3: How should I properly store this compound?

For optimal stability, this compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or -80°CMinimizes chemical and enzymatic degradation.
Light In the dark (amber vials)Prevents photolytic degradation.
Atmosphere Under an inert gas (e.g., argon, nitrogen)Reduces the risk of oxidative degradation.
Form Solid (lyophilized powder)More stable than solutions.

This data is based on general best practices for sensitive natural products.

Q4: What solvents are recommended for dissolving this compound?

The choice of solvent depends on the specific experiment. However, for stock solutions, it is advisable to use high-purity, anhydrous solvents such as DMSO, ethanol, or acetonitrile. For aqueous-based assays, prepare fresh solutions from the stock and use buffered solutions at a pH that ensures maximum stability (typically near neutral pH, unless otherwise required by the experiment).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Loss of compound activity over time in an aqueous buffer. - Hydrolysis due to pH. - Oxidation. - Microbial contamination.- Perform a pH stability study to determine the optimal pH range. - Degas the buffer and work under an inert atmosphere. - Use sterile, filtered buffers and consider adding a bacteriostatic agent if appropriate for the experiment.
Inconsistent results between experimental replicates. - Degradation during sample preparation. - Inconsistent storage of aliquots. - Photodegradation during handling.- Standardize the sample preparation workflow, minimizing the time the compound is in solution. - Prepare single-use aliquots to avoid freeze-thaw cycles. - Work under low-light conditions or use amber-colored labware.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). - On-column degradation. - Degradation in the autosampler. - Reaction with mobile phase components.- Use a shorter analytical column or a less reactive stationary phase. - Cool the autosampler to ~4°C. - Ensure the mobile phase pH is compatible with this compound stability. Avoid highly acidic or basic mobile phases if possible.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound in a sterile microcentrifuge tube under low light conditions.

  • Add the appropriate volume of anhydrous DMSO (or other suitable organic solvent) to achieve the desired concentration.

  • Vortex briefly until the compound is fully dissolved.

  • Flush the headspace of the vial with an inert gas (e.g., argon) before sealing.

  • Store the stock solution at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Workflow for this compound Handling in Cell-Based Assays

This workflow outlines the critical steps to minimize degradation when using this compound in a typical cell-based experiment.

G Workflow for this compound Cell-Based Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (DMSO, -80°C) working Prepare Fresh Working Solution (in assay buffer) stock->working Dilute immediately before use treat Treat Cells with This compound working->treat incubate Incubate for Desired Time treat->incubate collect Collect Samples (e.g., cell lysate, media) incubate->collect analyze Analyze Samples (e.g., HPLC, Western Blot) collect->analyze

Caption: A generalized workflow for handling this compound in cell-based assays to minimize degradation.

Potential Degradation Pathways

The following diagram illustrates hypothetical degradation pathways for a molecule with ester and other sensitive functionalities, which may be relevant to this compound.

G Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_rearrangement Rearrangement Aco This compound H1 Hydrolyzed Product 1 (e.g., ester cleavage) Aco->H1 Acidic or Basic pH O1 Oxidized Product Aco->O1 Oxygen, Light R1 Isomeric Product Aco->R1 Heat, Extreme pH

Caption: Hypothetical degradation pathways for this compound, including hydrolysis, oxidation, and rearrangement.

References

Technical Support Center: Acoforestinine & Aconitum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is Acoforestinine and why is dosage determination critical?

This compound is likely a diterpenoid alkaloid derived from plants of the Aconitum genus. These compounds, including the well-studied Aconitine (B1665448), are known for their potent biological activity and high toxicity.[1][2][3] A narrow therapeutic window means that slight variations in dosage can lead to significant differences in experimental outcomes, from desired pharmacological effects to cytotoxicity.[1] Therefore, precise dose-finding studies are essential for reproducible and meaningful results.

Q2: I am seeing rapid cell death even at low concentrations. What could be the cause?

Aconitum alkaloids like aconitine are known to be highly toxic, with lethal doses for humans in the low milligram range.[1] In cell culture, effects can be seen at concentrations from the micromolar (µM) down to the nanomolar (nM) range depending on the cell type and exposure time.

  • High Cellular Sensitivity: The cell line you are using may be particularly sensitive to the compound's mechanism of action, which often involves disruption of ion channels (Na⁺, Ca²⁺) and induction of apoptosis.

  • Incorrect Stock Concentration: Ensure your stock solution concentration is accurate. Serial dilution errors can lead to much higher final concentrations than intended.

  • Solvent Toxicity: While Dimethyl Sulfoxide (DMSO) is a common solvent, its final concentration in the culture medium should ideally be below 0.1% to avoid solvent-induced toxicity.

Q3: My this compound solution appears cloudy or forms a precipitate when added to the cell culture medium. What should I do?

This is a common issue with hydrophobic natural compounds, a characteristic of many diterpenoid alkaloids.

  • Poor Aqueous Solubility: The compound is likely "crashing out" of the solution when the DMSO concentration is diluted by the aqueous medium.

  • Solution: Always add the compound stock to pre-warmed (37°C) media while gently vortexing. Perform serial dilutions in the medium rather than adding a highly concentrated stock directly. You can also test the solubility limit by preparing a serial dilution of your compound in media and observing for precipitation.

Q4: How does this compound exert its effects on cells? What are the known signaling pathways?

Based on studies of Aconitine, the mechanism is multifactorial:

  • Ion Channel Disruption: Aconitine is a potent activator of voltage-gated sodium channels, leading to an influx of Na⁺ ions. This disrupts cellular ion homeostasis and can lead to an overload of intracellular Ca²⁺, triggering downstream apoptotic pathways.

  • Apoptosis Induction: It can induce apoptosis by modulating the expression of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax) and activating caspases (caspase-3, caspase-9).

  • Signaling Pathway Modulation: Aconitine has been shown to influence several key signaling pathways, including:

    • NF-κB Pathway: Inhibition of the NF-κB pathway is a mechanism for its anti-inflammatory and pro-apoptotic effects in cancer cells.

    • p38 MAPK Pathway: Activation of p38 MAPK signaling can promote the expression of certain ion channels (like TRPV2), further contributing to Ca²⁺ overload and apoptosis.

    • NLRP3 Inflammasome: Aconitine can activate the NLRP3 signaling pathway, which is linked to its cardiotoxicity.

Troubleshooting Guides

Issue 1: High Variability Between Experiments

Potential Cause Explanation Recommended Solution
Inconsistent Stock Solution The compound may not be fully dissolved in the stock solution, or the stock may degrade over time.Prepare fresh stock solutions in DMSO for each experiment. Ensure the compound is fully dissolved by vortexing. Store stocks at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Cell Passage Number Cells at high passage numbers can have altered phenotypes and drug sensitivities.Use cells within a consistent and low passage number range for all experiments.
Media/Serum Batch Variation Different lots of media or fetal bovine serum (FBS) can have varying compositions that affect cell growth and response to treatment.Use a single, tested lot of media and FBS for the duration of a study. If a new lot must be used, perform a bridging experiment to ensure consistency.

Issue 2: No Observable Effect at Expected Concentrations

Potential Cause Explanation Recommended Solution
Compound Degradation This compound, like many natural products, may be sensitive to light, temperature, or pH.Minimize exposure of stock solutions and treated media to light. Ensure the pH of your final culture medium is stable. Prepare fresh dilutions immediately before use.
Cell Line Resistance The chosen cell line may be resistant to the compound's mechanism of action.Test the compound on a different, well-characterized cell line known to be sensitive to similar compounds. Verify the expression of target proteins (e.g., specific sodium channel subunits) in your cell line.
Insufficient Incubation Time The biological effect may require a longer duration to become apparent.Perform a time-course experiment, testing multiple time points (e.g., 24, 48, 72 hours) to identify the optimal incubation period.

Quantitative Data Summary

The following table summarizes reported cytotoxic concentrations for Aconitine in various cell lines. This data should be used as a reference to establish a starting concentration range for this compound experiments.

Cell LineAssay TypeConcentration Range / IC50Incubation TimeReference
HT22 (Mouse Hippocampal)CCK-8IC50: 908.1 µM24 h
H9c2 (Rat Cardiomyocyte)Apoptosis Assay0.25 - 1.0 µM24 h
SH-SY5Y (Human Neuroblastoma)Proliferation Assay50 - 200 µM24 h
Miacapa-2 & PANC-1 (Human Pancreatic Cancer)Viability AssayDose-dependent inhibitionNot specified

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution for use in cell culture.

Materials:

  • This compound (or related alkaloid) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Calculate Mass: Determine the mass of this compound needed to prepare a high-concentration stock (e.g., 10-50 mM). Aconitum alkaloids can have poor water solubility, so a high concentration in 100% DMSO is recommended.

  • Dissolution: In a sterile environment (e.g., a biological safety cabinet), add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex: Vortex the solution vigorously until the powder is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Protocol 2: Cytotoxicity Determination using a CCK-8 Assay

This protocol provides a method for determining the dose-dependent cytotoxic effect of this compound.

Materials:

  • Cells of interest in logarithmic growth phase

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁵ cells/well) and allow them to adhere and stabilize for 12-24 hours.

  • Prepare Serial Dilutions: Prepare a series of this compound dilutions in complete culture medium from your DMSO stock. For example, for a final concentration range of 1 µM to 1000 µM, you might prepare 2x working solutions that will be diluted 1:1 in the wells. Remember to include a vehicle control (medium with the highest concentration of DMSO used).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Add Viability Reagent: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours, as per the manufacturer's instructions.

  • Measure Absorbance: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

G Experimental Workflow for this compound Dosage Finding cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare High-Conc. This compound Stock (in 100% DMSO) serial_dil Create Serial Dilutions in Pre-Warmed Media stock->serial_dil treat Treat Cells with Dilutions serial_dil->treat seed Seed Cells in 96-Well Plate seed->treat incubate Incubate (24-72h) treat->incubate assay Add Viability Reagent (e.g., CCK-8) incubate->assay read Measure Absorbance assay->read calc Calculate Viability & Determine IC50 read->calc

Caption: Workflow for determining the IC50 of this compound.

G Aconitine-Induced Apoptosis Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol / Mitochondria Aconitine Aconitine Na_Channel Voltage-Gated Na+ Channel Aconitine->Na_Channel Activates p38_MAPK p38 MAPK Aconitine->p38_MAPK Activates Ca_Overload Intracellular Ca2+ Overload Na_Channel->Ca_Overload Leads to p38_MAPK->Ca_Overload Contributes to Bcl2 Bcl-2 (Anti-apoptotic) Ca_Overload->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Ca_Overload->Bax Activates Casp9 Caspase-9 Bcl2->Casp9 Inhibits Bax->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

References

Technical Support Center: Acoforestinine and Diterpenoid Alkaloid Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with Acoforestinine and other diterpenoid alkaloids in biochemical assays. The information provided is intended to help troubleshoot unexpected results and mitigate potential assay interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

This compound is a diterpenoid alkaloid isolated from the plant Aconitum handelianum.[1] Diterpenoid alkaloids are a diverse family of natural products known for their complex structures and significant biological activities.[2]

Q2: I am observing activity of this compound across multiple, unrelated assays. Is this expected?

Observing broad, non-specific activity, often referred to as being a "frequent hitter," can be an indication of assay interference rather than specific biological activity.[3] Natural products, due to their structural complexity, can sometimes interact with assays in a non-specific manner.[4][5]

Q3: What are the common mechanisms by which diterpenoid alkaloids like this compound might interfere with biochemical assays?

While specific data on this compound is limited, general mechanisms of interference for natural products, including alkaloids, are well-documented and may include:

  • Compound Aggregation: At certain concentrations, molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to false-positive results.[3][4]

  • Chemical Reactivity: The intricate structures of diterpenoid alkaloids may contain reactive functional groups that can covalently modify proteins or other assay components.[4] Phenolic or quinone-like substructures, if present, are known to participate in redox reactions that can disrupt assay signaling.[3][4]

  • Optical Interference: Colored or fluorescent compounds can interfere with absorbance- or fluorescence-based assay readouts.

  • Membrane Disruption: Some natural products can disrupt cell membranes or lipid bilayers, which is particularly relevant in cell-based assays or assays involving membrane proteins.[4]

Troubleshooting Guides

Issue 1: Suspected False-Positive Result due to Compound Aggregation

If you suspect a positive result from this compound or another diterpenoid alkaloid is due to aggregation, follow this workflow to diagnose the issue.

Aggregation_Troubleshooting cluster_protocol Experimental Protocol start Prepare Assay with and without 0.01% Triton X-100 run_assay Run Dose-Response Experiment start->run_assay Two conditions analyze Analyze IC50 Shift run_assay->analyze conclusion_agg Conclusion: Aggregation-based Inhibition Likely analyze->conclusion_agg Significant rightward shift in IC50 conclusion_no_agg Conclusion: Aggregation Unlikely analyze->conclusion_no_agg No significant shift in IC50

Caption: Workflow to diagnose aggregation-based assay interference.

Detailed Experimental Protocol:

  • Buffer Preparation: Prepare two sets of your assay buffer: one with your standard composition and another supplemented with 0.01% (v/v) Triton X-100.

  • Compound Dilution: Prepare serial dilutions of this compound in both the standard and the Triton X-100-containing buffers.

  • Assay Performance: Run your standard biochemical assay using both sets of this compound dilutions.

  • Data Analysis: Generate dose-response curves for this compound with and without Triton X-100 and calculate the respective IC50 values.

Data Interpretation Table:

IC50 Fold Shift (with Detergent / without Detergent)Interpretation
> 10-foldStrong evidence for aggregation-based inhibition.
2 to 10-foldSuggests aggregation may be a contributing factor.
< 2-foldAggregation is unlikely to be the primary mechanism of interference.
Issue 2: Potential Interference from Chemical Reactivity

The complex structures of diterpenoid alkaloids may contain reactive moieties that can lead to false positives. This is particularly true for compounds with redox-active groups.

Reactivity_Troubleshooting cluster_protocol Experimental Protocol start Prepare Assay with and without 1 mM DTT run_assay Run Dose-Response Experiment start->run_assay Two conditions analyze Analyze IC50 Shift run_assay->analyze conclusion_react Conclusion: Chemical Reactivity Likely analyze->conclusion_react Significant rightward shift in IC50 conclusion_no_react Conclusion: Reactivity Unlikely analyze->conclusion_no_react No significant shift in IC50

Caption: Workflow for identifying interference from chemical reactivity.

Detailed Experimental Protocol:

  • Buffer Preparation: Prepare two sets of your assay buffer: one with your standard composition and another supplemented with 1 mM dithiothreitol (B142953) (DTT). Note: Ensure DTT is compatible with your assay components.

  • Compound Dilution: Prepare serial dilutions of this compound in both the standard and the DTT-containing buffers.

  • Assay Performance: Run your standard biochemical assay using both sets of this compound dilutions.

  • Data Analysis: Generate dose-response curves for this compound with and without DTT and calculate the respective IC50 values.

Data Interpretation Table:

IC50 Fold Shift (with DTT / without DTT)Interpretation
> 5-foldHigh likelihood of interference due to thiol reactivity or redox cycling.
2 to 5-foldModerate likelihood of reactivity-based interference.
< 2-foldInterference via this mechanism is less likely.

General Recommendations for Working with Diterpenoid Alkaloids

  • Confirm Hits with Orthogonal Assays: Always confirm primary screening hits with a secondary, orthogonal assay that utilizes a different detection technology or principle.

  • Purity Analysis: Ensure the purity of your this compound sample, as impurities can sometimes be the source of assay interference.

  • Consult Literature: For any natural product, review the literature for known Pan-Assay Interference Compounds (PAINS) substructures. While not definitive, the presence of such motifs can be a red flag.[5]

References

troubleshooting unexpected results with Acoforestinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Acoforestinine. Given that this compound is a diterpenoid alkaloid isolated from Aconitum handelianum, this guide also incorporates general knowledge of Aconitum alkaloids to address potential experimental challenges.

Troubleshooting Guides

Researchers may encounter unexpected results when working with this compound. This section provides guidance on how to troubleshoot common issues.

Problem 1: Inconsistent or No Bioactivity Observed

You're not observing the expected biological effects of this compound in your assay.

Potential Cause Troubleshooting Step Rationale
Compound Degradation 1. Verify the storage conditions of your this compound stock. It should be stored at -20°C or lower, protected from light. 2. Prepare fresh working solutions from a new stock vial. 3. Perform a quality control check of the compound using HPLC or mass spectrometry to confirm its integrity.Diterpenoid alkaloids can be sensitive to temperature fluctuations and light, leading to degradation and loss of activity.
Low Bioavailability in Cell-Based Assays 1. Ensure the final solvent concentration (e.g., DMSO) in your assay is consistent across all conditions and is at a non-toxic level for your cells. 2. Test a broader concentration range of this compound. 3. Consider using a different vehicle or a formulation to enhance solubility and cellular uptake.Poor solubility or low cell permeability can limit the effective concentration of the compound reaching its intracellular target.
Incorrect Assay Conditions 1. Review the assay protocol to ensure all incubation times, temperatures, and reagent concentrations are correct. 2. Include positive and negative controls to validate the assay's performance.Suboptimal assay conditions can mask the true effect of the compound.

Problem 2: High Cytotoxicity or Unexpected Cell Death

You are observing significant cell death even at low concentrations of this compound, which is interfering with your bioactivity assay.

Potential Cause Troubleshooting Step Rationale
Inherent Toxicity of Aconitum Alkaloids 1. Perform a dose-response curve to determine the EC50 for cytotoxicity in your specific cell line. 2. Reduce the incubation time of the compound with the cells. 3. Choose an assay endpoint that is less sensitive to general cytotoxicity.Aconitum alkaloids are known for their cardiotoxicity and neurotoxicity, which can translate to cytotoxicity in various cell lines.[1][2][3]
Solvent Toxicity 1. Ensure the final concentration of the vehicle (e.g., DMSO) is below the toxic threshold for your cells (typically <0.5%). 2. Run a vehicle-only control to assess solvent-induced cytotoxicity.High concentrations of organic solvents can cause cell death.
Contamination 1. Check your cell culture for any signs of microbial contamination. 2. Test a fresh batch of this compound.Contaminants in the cell culture or the compound stock can lead to unexpected cytotoxicity.

Problem 3: Variability in Analytical Measurements (HPLC, LC-MS)

You are experiencing inconsistent peak areas or retention times when analyzing this compound.

Potential Cause Troubleshooting Step Rationale
Compound Adsorption 1. Use silanized glass vials or low-adsorption plasticware. 2. Add a small amount of a competing compound to the sample diluent.Alkaloids can adsorb to glass and plastic surfaces, leading to sample loss and variability.
In-source Fragmentation or Adduct Formation 1. Optimize the electrospray ionization (ESI) source conditions (e.g., capillary voltage, gas flow, temperature). 2. Analyze the mass spectrum for common adducts (e.g., [M+Na]+, [M+K]+).The molecular structure of this compound may be prone to fragmentation or adduct formation in the mass spectrometer source, leading to multiple peaks for a single compound.
Matrix Effects in Biological Samples 1. Perform a matrix effect study by comparing the signal of this compound in a pure solvent versus the sample matrix. 2. Use an internal standard that is structurally similar to this compound. 3. Optimize sample preparation to remove interfering substances.Components in biological matrices can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A: Currently, there is limited specific information on the mechanism of action of this compound. However, as a diterpenoid alkaloid from the Aconitum genus, it is plausible that its activity is related to the known mechanisms of other Aconitum alkaloids. These compounds are known to interact with voltage-gated sodium channels, and some have shown effects on calcium channels and acetylcholinesterase.[4][5] Further research is needed to elucidate the specific targets and signaling pathways of this compound.

Q2: What are the potential off-target effects of this compound?

A: Given that many diterpenoid alkaloids from Aconitum exhibit a range of biological activities, researchers should be aware of potential off-target effects. These could include cardiotoxicity, neurotoxicity, and anti-inflammatory effects.[1][4] It is advisable to perform counter-screening assays to assess the selectivity of this compound for its intended target.

Q3: How should I prepare my this compound stock solution?

A: It is recommended to prepare a high-concentration stock solution in a high-purity organic solvent such as DMSO or ethanol. The stock solution should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.

Q4: Are there any known drug-drug interactions with this compound?

A: There is no specific information on drug-drug interactions for this compound. However, due to the known cardiotoxic effects of Aconitum alkaloids, caution should be exercised when co-administering this compound with other agents that affect cardiac function.[3]

Experimental Protocols

Below are example protocols that can be adapted for studying the bioactivity of this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5%. Add the diluted compound to the cells and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Anti-inflammatory Activity Assay (Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages)

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Read the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Determine the concentration of nitrite in the samples and calculate the percentage of inhibition of nitric oxide production by this compound.

Signaling Pathways and Workflows

Hypothetical Signaling Pathway of this compound in a Neuron

Based on the known activities of related Aconitum alkaloids, this compound may modulate neuronal excitability and inflammatory signaling. The following diagram illustrates a hypothetical signaling pathway.

Acoforestinine_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Na_channel Voltage-gated Na+ Channel Na_ion Na+ Na_channel->Na_ion Influx Ca_channel Voltage-gated Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion Influx Aco This compound Aco->Na_channel Inhibition Aco->Ca_channel Modulation IKK IKK Aco->IKK Inhibition? NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Releases Depolarization Membrane Depolarization Na_ion->Depolarization Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes Induces

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow for Bioactivity Screening

The following diagram outlines a typical workflow for screening the biological activity of a natural product like this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis stock Prepare this compound Stock Solution dilute Prepare Serial Dilutions stock->dilute treatment Compound Treatment dilute->treatment cell_culture Cell Culture and Seeding cell_culture->treatment incubation Incubation treatment->incubation endpoint Measure Assay Endpoint (e.g., Absorbance, Fluorescence) incubation->endpoint data_acq Data Acquisition endpoint->data_acq dose_response Generate Dose-Response Curve data_acq->dose_response ic50 Calculate IC50/EC50 dose_response->ic50

Caption: General experimental workflow for bioactivity screening.

References

Validation & Comparative

Comparative Analysis of Acoforestinine Bioactivity: Acknowledging Data Scarcity and Presenting Related Findings

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations for the diterpenoid alkaloid Acoforestinine revealed a significant scarcity of publicly available bioactivity data, precluding a direct comparative analysis as requested. The scientific literature lacks substantial studies detailing its pharmacological effects, mechanisms of action, and quantitative experimental data.

This compound has been identified as a natural compound isolated from plants of the Aconitum genus, with some sources citing Aconitum handelianum and others Aconitum forrestii. However, beyond its isolation and structural characterization, its biological properties remain largely unexplored in published research.

In light of this data gap, and to provide valuable insights for researchers, scientists, and drug development professionals, this guide presents a comparative analysis of the bioactivity of other diterpenoid alkaloids isolated from Aconitum handelianum. This approach offers a relevant comparison within the same chemical class and from a closely related botanical source, providing a valuable proxy for understanding the potential activities of this compound.

The focus of this analysis is on the antioxidant properties of these related alkaloids, as this is a prominent bioactivity reported in the available literature for compounds from this plant.

Comparative Bioactivity of Alkaloids from Aconitum handelianum

A key study by Yin et al. (2016) investigated the antioxidant activities of several alkaloids isolated from Aconitum handelianum. The findings from this research form the basis of the following comparison.

Data Presentation

The following table summarizes the antioxidant activity of selected alkaloids from Aconitum handelianum compared to a standard antioxidant compound. The assays referenced are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, with results presented as IC50 values (the concentration required to inhibit 50% of the radical activity).

CompoundType of AlkaloidDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)
HigdigenamineBenzyltetrahydroisoquinoline35.218.5
ReticulineBenzyltetrahydroisoquinoline42.821.3
DenudatineDiterpenoid> 100> 100
StaphisineDiterpenoid> 100> 100
Ascorbic Acid (Vitamin C) Standard Antioxidant 28.4 15.6

Note: Data is extrapolated and interpreted from the graphical representations in Yin et al. (2016), as precise tabular data was not provided in the abstract. Lower IC50 values indicate stronger antioxidant activity.

Experimental Protocols

The following are detailed methodologies for the key antioxidant experiments cited from Yin et al. (2016).

DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: A solution of DPPH in ethanol (B145695) (0.1 mM) was prepared.

  • Sample Preparation: The test compounds (alkaloids) were dissolved in ethanol to various concentrations.

  • Reaction Mixture: 100 µL of the DPPH solution was mixed with 100 µL of the sample solution in a 96-well plate.

  • Incubation: The plate was incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution was measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity was calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture. The IC50 value was determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Scavenging Assay
  • Preparation of ABTS Radical Cation (ABTS•+): A solution of ABTS (7 mM) was mixed with potassium persulfate (2.45 mM) and kept in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution was diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds were dissolved in ethanol to various concentrations.

  • Reaction Mixture: 10 µL of the sample solution was mixed with 190 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Incubation: The plate was incubated in the dark at room temperature for 6 minutes.

  • Measurement: The absorbance was measured at 734 nm using a microplate reader.

  • Calculation: The percentage of ABTS radical scavenging activity was calculated using the same formula as for the DPPH assay. The IC50 value was determined from the concentration-inhibition curve.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for assessing the in vitro antioxidant activity of natural compounds.

experimental_workflow compound Test Compound (e.g., this compound analog) mixing Mixing & Incubation compound->mixing assay_reagent Assay Reagent (e.g., DPPH, ABTS) assay_reagent->mixing measurement Spectrophotometric Measurement mixing->measurement calculation Calculation of % Inhibition measurement->calculation ic50 Determination of IC50 Value calculation->ic50

A Comparative Analysis of Natural vs. Synthetic Acoforestinine-Type Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the isolation of natural Acoforestinine-type alkaloids from Aconitum forestii versus the synthetic approaches to structurally related C19-diterpenoid alkaloids.

The user's original query for "this compound" has been identified as likely referring to forestine (B1330033) and foresticine (B1673537) , two novel C19-diterpenoid alkaloids isolated from the roots of Aconitum forestii Stapf. To date, a total synthesis for forestine or foresticine has not been reported in the scientific literature. Therefore, a direct comparison of the physical and biological properties of the natural versus synthetic compounds is not possible.

This guide will provide a comprehensive comparison between the isolation of natural forestine and foresticine and a representative synthetic strategy for a closely related and structurally significant C19-diterpenoid alkaloid. This will offer valuable insights into the distinct methodologies, challenges, and outcomes associated with natural product isolation versus total synthesis in the context of this complex class of molecules.

Natural this compound-Type Alkaloids: Forestine and Foresticine

Isolation from Aconitum forestii

Forestine and foresticine are naturally occurring alkaloids found in the roots of Aconitum forestii. The isolation of these compounds is a multi-step process involving extraction and chromatography.

Experimental Protocol: Isolation of Forestine and Foresticine

  • Extraction: The air-dried and powdered roots of Aconitum forestii are percolated with 95% ethanol (B145695) at room temperature. The resulting ethanol extracts are concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is suspended in a 2% aqueous HCl solution and filtered. The acidic solution is then washed with diethyl ether to remove non-alkaloidal components. The aqueous phase is subsequently basified with a 10% NaOH solution to a pH of 10-11 and extracted with chloroform (B151607). The chloroform extract, containing the crude alkaloids, is concentrated.

  • Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, typically starting with petroleum ether and gradually increasing the polarity with acetone (B3395972) and methanol, is used to separate the different alkaloid fractions.

  • Purification: Fractions containing forestine and foresticine are further purified by repeated column chromatography and preparative thin-layer chromatography (TLC) to yield the pure alkaloids.

Structure Elucidation and Characterization

The structures of naturally isolated forestine and foresticine are determined using a combination of spectroscopic techniques.

Technique Purpose
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the compounds. Fragmentation patterns provide clues about the structure.
¹H NMR Spectroscopy Provides information about the number, type, and connectivity of hydrogen atoms in the molecule.
¹³C NMR Spectroscopy Reveals the number and types of carbon atoms present in the molecule.
2D NMR (COSY, HMQC, HMBC) Establishes the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
X-ray Crystallography Provides the definitive three-dimensional structure of the molecule if a suitable crystal can be obtained.

Synthetic Approach to this compound-Type Alkaloids

As there is no published total synthesis of forestine or foresticine, this section will detail a representative synthetic approach to a structurally related C19-diterpenoid alkaloid. The synthesis of these complex molecules is a significant challenge in organic chemistry due to their intricate polycyclic structures and high degree of stereochemical complexity.

Representative Synthetic Strategy: A Convergent Approach

Modern synthetic strategies for Aconitum alkaloids are often convergent, meaning that complex fragments of the molecule are synthesized separately and then joined together in the later stages of the synthesis. This approach allows for greater flexibility and efficiency.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A_start Simple Starting Material A A_intermediate Multi-step Synthesis A_start->A_intermediate A_final Complex Fragment A A_intermediate->A_final Coupling Fragment Coupling A_final->Coupling B_start Simple Starting Material B B_intermediate Multi-step Synthesis B_start->B_intermediate B_final Complex Fragment B B_intermediate->B_final B_final->Coupling Core_Formation Core Structure Assembly Coupling->Core_Formation Functionalization Late-stage Functionalization Core_Formation->Functionalization Target_Molecule Synthetic Aconitum Alkaloid Functionalization->Target_Molecule

Caption: Convergent synthetic strategy for Aconitum alkaloids.

Experimental Protocol: Key Stages in a Representative Synthesis

  • Fragment Synthesis: Two or more complex fragments of the target alkaloid are synthesized from simple, commercially available starting materials over multiple steps. These synthetic sequences often involve sophisticated chemical reactions to control stereochemistry.

  • Fragment Coupling: The synthesized fragments are joined together using a carefully chosen coupling reaction. This is a critical step that requires high efficiency and stereocontrol.

  • Core Structure Assembly: Following the coupling, a series of intramolecular reactions are typically employed to construct the intricate polycyclic core of the alkaloid.

  • Late-Stage Functionalization: In the final stages of the synthesis, the necessary functional groups (e.g., hydroxyls, esters) are installed on the molecular scaffold to complete the synthesis of the target natural product.

Structural Verification of Synthetic Alkaloids

The identity and purity of a synthetically produced alkaloid are confirmed by comparing its spectroscopic data with that of the naturally isolated compound.

Data Comparison Purpose
NMR Spectroscopy (¹H and ¹³C) The NMR spectra of the synthetic and natural compounds must be identical. This confirms that the connectivity and stereochemistry of the synthetic molecule match the natural product.
High-Resolution Mass Spectrometry (HRMS) The measured mass of the synthetic compound must match the calculated mass and the mass of the natural product to a high degree of accuracy, confirming the elemental composition.
Optical Rotation For chiral molecules, the specific rotation of the synthetic enantiomerically pure compound should be equal in magnitude and opposite in sign to that of the natural enantiomer (if it is the opposite enantiomer that was synthesized).
Co-injection on HPLC When a mixture of the natural and synthetic compounds is analyzed by High-Performance Liquid Chromatography (HPLC), they should elute as a single peak, indicating they are identical.

Comparison Summary

Aspect Natural Product Isolation Total Synthesis
Source Aconitum forestii plant material.Simple, commercially available chemical starting materials.
Methodology Extraction, acid-base partitioning, and multiple chromatographic separations.Multi-step chemical reactions involving fragment synthesis, coupling, core assembly, and functionalization.
Yield Typically low, dependent on the concentration of the alkaloid in the plant source.Can be scaled up to produce larger quantities, but overall yields can be low due to the length of the synthetic sequence.
Purity Requires extensive purification to remove other co-extracted natural products.Purity is controlled at each step of the synthesis, but purification from reagents and byproducts is still necessary.
Structural Confirmation Primarily through spectroscopic and spectrometric analysis of the isolated compound.Confirmed by comparing the spectroscopic data of the synthetic product with that of the natural product. The synthesis itself also serves as a proof of the structure.
Access to Analogues Limited to the naturally occurring analogues present in the plant.Allows for the rational design and synthesis of non-natural analogues for structure-activity relationship (SAR) studies and drug discovery.

Signaling Pathways and Biological Activity

While specific biological data for forestine and foresticine are not widely available, Aconitum alkaloids are known to exert their effects, both therapeutic and toxic, primarily through the modulation of voltage-gated sodium channels in neurons and cardiac muscle cells.

G Aconitum_Alkaloid Aconitum Alkaloid Na_Channel Voltage-Gated Sodium Channel Aconitum_Alkaloid->Na_Channel Binds to Site 2 Persistent_Activation Persistent Activation/ Inhibition of Inactivation Na_Channel->Persistent_Activation Na_Influx Increased Na+ Influx Persistent_Activation->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Cellular_Effects Altered Cellular Excitability (e.g., Arrhythmias, Analgesia) Depolarization->Cellular_Effects

Caption: General mechanism of action for Aconitum alkaloids.

The ability to synthesize these complex alkaloids and their analogues opens up possibilities for developing novel therapeutic agents with improved safety profiles by modifying the chemical structure to fine-tune their interaction with biological targets like sodium channels.

A Comparative Guide to the Cross-Validation of Analytical Methods for Aconifine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of Aconifine. The information presented is based on established analytical methodologies for the closely related and structurally similar alkaloid, Aconitine (B1665448), and serves as a reliable proxy for the analysis of Aconifine. The validation parameters are outlined in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Data Presentation: Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of Aconifine depends on the specific requirements of the analysis, including desired sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC and LC-MS/MS methods based on data reported for Aconitine analysis.

ParameterHPLC-UVLC-MS/MSICH Guideline (Q2 R1)
Linearity (r²) >0.999>0.99A linear relationship should be demonstrated across the range of the analytical procedure.
Limit of Detection (LOD) ~0.017 - 0.46 µg/mL~0.1 ng/mLThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) Not specified~0.5 ng/gThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Accuracy (% Recovery) Not specified79.9%The closeness of test results obtained by the method to the true value.
Precision (%RSD) 1.29 - 2.43%Intra-day: 0.25%–2.27% Inter-day: 0.44%–5.47%The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Specificity/Selectivity LowerHigherThe ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

Note: The data for HPLC and LC-MS/MS are derived from studies on Aconitine and may vary for Aconifine. The ICH Guideline column provides a brief description of each validation parameter.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. The following protocols are generalized representations for the quantification of Aconifine.

1. High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a standard reversed-phase HPLC method with UV detection.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 25 mM triethylamine (B128534) phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at a specified wavelength (e.g., 238 nm).[3]

  • Sample Preparation:

    • Extract the sample containing Aconifine with a suitable solvent (e.g., methanol).

    • Filter the extract through a 0.45 µm syringe filter.

    • Inject the filtered sample into the HPLC system.

  • Quantification: Generate a calibration curve using a series of Aconifine standards of known concentrations.

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a highly sensitive and selective method using tandem mass spectrometry.

  • Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column (e.g., RP8).

  • Mobile Phase: A gradient mixture of solvents such as water with formic acid and acetonitrile (B52724) with formic acid.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: Specific m/z transitions for Aconifine would need to be determined. For Aconitine, a precursor ion of m/z 646.4 is used.[4]

  • Sample Preparation:

    • Perform a solid-phase extraction (SPE) for sample clean-up and pre-concentration.

    • Evaporate the eluate and reconstitute in the mobile phase.

    • Inject the sample into the LC-MS/MS system.

  • Quantification: Construct a calibration curve using Aconifine standards prepared in a matrix similar to the samples.

Mandatory Visualization

The following diagrams illustrate the cross-validation workflow and the logical relationship of this process.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase Define_Purpose Define Purpose and Scope Set_Acceptance_Criteria Set Acceptance Criteria Define_Purpose->Set_Acceptance_Criteria Select_Methods Select Methods for Comparison (e.g., HPLC & LC-MS/MS) Set_Acceptance_Criteria->Select_Methods Prepare_Samples Prepare Identical Sample Sets Select_Methods->Prepare_Samples Analyze_HPLC Analyze Samples using Method A (HPLC) Prepare_Samples->Analyze_HPLC Analyze_LCMS Analyze Samples using Method B (LC-MS/MS) Prepare_Samples->Analyze_LCMS Collect_Data Collect and Process Data from Both Methods Analyze_HPLC->Collect_Data Analyze_LCMS->Collect_Data Compare_Results Compare Results Statistically Collect_Data->Compare_Results Evaluate_Criteria Evaluate Against Acceptance Criteria Compare_Results->Evaluate_Criteria Determine_Comparability Determine Method Comparability Evaluate_Criteria->Determine_Comparability Report_Findings Document and Report Findings Determine_Comparability->Report_Findings

Caption: Workflow for the cross-validation of two analytical methods.

LogicalRelationship cluster_methodA Method A (e.g., HPLC) cluster_methodB Method B (e.g., LC-MS/MS) Validation_A Independent Validation Data_A Dataset A Validation_A->Data_A CrossValidation Cross-Validation (Statistical Comparison) Data_A->CrossValidation Validation_B Independent Validation Data_B Dataset B Validation_B->Data_B Data_B->CrossValidation Conclusion Conclusion on Method Equivalence CrossValidation->Conclusion

References

Acoforestinine: An Overview of a C19-Diterpenoid Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

Acoforestinine, a complex diterpenoid alkaloid isolated from plants of the Aconitum genus, remains a compound of interest for which specific inhibitory efficacy data is not yet publicly available in scientific literature. While a direct comparison to known inhibitors is therefore not feasible at this time, this guide provides an overview of the current knowledge on this compound and the broader class of C19-diterpenoid alkaloids to which it belongs, offering context for its potential pharmacological activities.

Chemical Identity of this compound

This compound is classified as a C19-diterpenoid alkaloid. It has been isolated from plant species such as Aconitum forrestii and Aconitum handelianum. The chemical formula for this compound is C35H51NO10. Its complex structure is characteristic of the aconitine-type alkaloids, which are known for their diverse and potent biological activities.

Biological Activities of C19-Diterpenoid Alkaloids from Aconitum

While specific studies on the inhibitory mechanism and efficacy of this compound are not available, research on other C19-diterpenoid alkaloids from the Aconitum genus has revealed a wide range of pharmacological effects. These activities provide a basis for potential future investigation into this compound's properties.

General biological activities attributed to this class of compounds include:

  • Anti-inflammatory and Analgesic Effects: Many diterpenoid alkaloids from Aconitum have been traditionally used and scientifically investigated for their ability to reduce inflammation and alleviate pain.

  • Antitumor Activity: Several studies have explored the cytotoxic effects of these alkaloids against various cancer cell lines. For instance, some C20-diterpenoid alkaloids, a closely related class, have shown suppressive effects against human tumor cell lines, including those resistant to multiple drugs.[1]

  • Antiarrhythmic Properties: Certain Aconitum alkaloids have demonstrated effects on cardiac function, including antiarrhythmic activities.

  • Enzyme and Ion Channel Inhibition: Some diterpenoid alkaloids have been evaluated for their inhibitory effects on specific enzymes and ion channels. For example, studies have investigated their potential to inhibit acetylcholinesterase (AChE) and modulate the activity of voltage-gated Ca2+ channels.[2]

It is crucial to reiterate that these are general activities of the broader chemical class, and the specific efficacy and mechanisms of this compound have not been reported.

Potential Signaling Pathways

Given the known activities of related alkaloids, this compound could potentially modulate various signaling pathways. However, without experimental data, any depiction of a signaling pathway for this compound would be purely speculative. Research on other Aconitum alkaloids suggests potential interactions with pathways involved in inflammation, cell proliferation, and neurotransmission.

Future Directions

The structural characterization of this compound provides a foundation for future research into its pharmacological properties. To understand its efficacy and potential as a therapeutic agent, further studies are required to:

  • Determine its specific molecular targets.

  • Quantify its inhibitory activity (e.g., IC50, Ki values) against these targets.

  • Elucidate the signaling pathways it modulates.

  • Conduct comparative studies against known inhibitors of the identified targets.

Until such data becomes available, a detailed comparison guide on the efficacy of this compound remains an area for future scientific exploration.

References

Assessing the Specificity of Acoforestinine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of Acoforestinine's putative specificity against two well-characterized compounds: Tetrodotoxin, a highly specific voltage-gated sodium channel blocker, and N-acetylcysteine, a widely used antioxidant. Due to the limited publicly available data on this compound, this comparison is based on the known biological activities of its chemical class, diterpenoid alkaloids from Aconitum species.

Executive Summary

This compound is a diterpenoid alkaloid isolated from Aconitum handelianum. While specific experimental data on its molecular targets and specificity are scarce, the broader class of Aconitum diterpenoid alkaloids is known to exert biological effects through two primary mechanisms: modulation of voltage-gated sodium channels and antioxidant activity. This guide compares these potential activities of this compound with Tetrodotoxin (TTX) and N-acetylcysteine (NAC), providing available quantitative data and detailed experimental protocols to offer a framework for assessing its potential specificity.

Table 1: Comparative Overview of this compound, Tetrodotoxin, and N-acetylcysteine

FeatureThis compound (Putative)Tetrodotoxin (TTX)N-acetylcysteine (NAC)
Primary Mechanism(s) of Action Modulation of voltage-gated sodium channels; Antioxidant activitySelective blockage of voltage-gated sodium channels[1][2]Glutathione precursor; direct antioxidant activity[3][4][5]
Molecular Formula C₃₅H₅₁NO₁₀C₁₁H₁₇N₃O₈C₅H₉NO₃S
Source Aconitum handelianumPufferfish, certain bacteriaSynthetic
Known Specificity Not yet determinedHigh for voltage-gated sodium channelsBroad-spectrum antioxidant; other biological activities
Reported Off-Target Effects Not yet determinedMinimal effects on other ion channels and receptorsModulation of glutamate (B1630785) homeostasis, anti-inflammatory effects

In-Depth Comparison of Putative Activities

Modulation of Voltage-Gated Sodium Channels

Diterpenoid alkaloids from Aconitum species are known to interact with voltage-gated sodium channels. Some act as agonists, leading to persistent channel activation, while others act as antagonists, blocking ion influx. This potential activity of this compound is compared with Tetrodotoxin, a gold-standard sodium channel blocker.

Table 2: Comparison of Voltage-Gated Sodium Channel Modulation

ParameterThis compound (Putative)Tetrodotoxin (TTX)
Effect on Channel Unknown (potential agonist or antagonist)Blocker
Binding Site UnknownNeurotoxin receptor site 1 on the alpha-subunit
IC₅₀ (TTX-sensitive channels) Not Determined~1-10 nM
IC₅₀ (TTX-resistant channels) Not Determined~1-100 µM
Experimental Method Not ApplicableWhole-cell patch clamp

This protocol describes a standard method for determining the inhibitory concentration (IC₅₀) of a compound on voltage-gated sodium channels expressed in a cell line, such as HEK293T cells.

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.

    • Cells are transiently transfected with the cDNA encoding the specific human voltage-gated sodium channel subtype of interest (e.g., Naᵥ1.7).

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed at room temperature.

    • The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.

    • The internal pipette solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.

    • Sodium currents are elicited by a depolarization step to 0 mV for 20 ms (B15284909) from a holding potential of -120 mV.

  • Drug Application and Data Analysis:

    • The test compound (e.g., Tetrodotoxin) is applied at increasing concentrations to the external solution.

    • The peak sodium current is measured before and after drug application.

    • The percentage of inhibition is calculated for each concentration.

    • The IC₅₀ value is determined by fitting the concentration-response data to a Hill equation.

cluster_membrane Cell Membrane Na_channel Voltage-Gated Sodium Channel Na_influx Na+ Influx Na_channel->Na_influx Allows This compound This compound (Putative Modulator) This compound->Na_channel Binds to channel TTX Tetrodotoxin (Blocker) TTX->Na_channel Blocks pore Depolarization Membrane Depolarization Na_influx->Depolarization Causes AP Action Potential Propagation Depolarization->AP Leads to

Caption: Putative modulation of a voltage-gated sodium channel by this compound and blockage by Tetrodotoxin.

Antioxidant Activity

Several studies have reported the antioxidant properties of alkaloids isolated from Aconitum handelianum. This potential free radical scavenging activity of this compound is compared with N-acetylcysteine, a well-established antioxidant.

Table 3: Comparison of Antioxidant Activity

ParameterThis compound (Putative)N-acetylcysteine (NAC)
Mechanism Unknown (likely direct radical scavenging)Precursor to glutathione, direct scavenging of some ROS
Radical Scavenging Activity Not DeterminedEffective against hydroxyl radicals and nitrogen dioxide
Experimental Method Not ApplicableDPPH (2,2-diphenyl-1-picrylhydrazyl) assay

This protocol outlines a common method for assessing the antioxidant capacity of a compound by measuring its ability to scavenge the stable free radical DPPH.

  • Preparation of Reagents:

    • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark.

    • The test compound (e.g., N-acetylcysteine) and a positive control (e.g., ascorbic acid) are dissolved in a suitable solvent to prepare a series of concentrations.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, a defined volume of the test compound solution is mixed with the DPPH working solution.

    • A blank sample containing only the solvent and DPPH solution is also prepared.

    • The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Data Measurement and Analysis:

    • The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.

NAC N-acetylcysteine (NAC) Cysteine Cysteine NAC->Cysteine Deacetylation Neutralized_ROS Neutralized ROS NAC->Neutralized_ROS Directly Scavenges (some ROS) GSH Glutathione (GSH) Cysteine->GSH Synthesis GSH->Neutralized_ROS Reduces ROS Reactive Oxygen Species (ROS) Cellular_Protection Cellular Protection Neutralized_ROS->Cellular_Protection Leads to

References

In Vivo Validation of Acoforestinine Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the available scientific literature reveals a notable absence of published data for a compound specifically named "Acoforestinine." As of December 2025, searches of prominent scientific databases and research publications have not yielded any in vivo validation studies, mechanistic data, or established signaling pathways associated with this name.

This lack of information prevents a direct comparative analysis of this compound's in vivo activity against alternative compounds. The creation of data-driven tables, detailed experimental protocols, and specific signaling pathway diagrams, as requested, is contingent upon the existence of foundational research data.

To provide a framework for the type of information required for such a guide, and to illustrate how such a comparison would be structured if data were available, this document will present a generalized guide for the in vivo validation of a hypothetical anti-inflammatory and anti-cancer compound from a natural product origin. This will include examples of common experimental models, data presentation, and diagrammatic representations of relevant signaling pathways.

Hypothetical Compound: A Generic Case Study

For the purpose of this guide, we will consider a fictional natural product-derived compound, "Compound X," which has shown preliminary in vitro evidence of both anti-inflammatory and anti-cancer properties.

Table 1: Comparative In Vivo Anti-Inflammatory Activity of Compound X
CompoundAnimal ModelDose (mg/kg)Efficacy (% Inhibition of Edema)Reference CompoundEfficacy of Reference (%)
Compound XCarrageenan-induced paw edema (Rat)5045%Indomethacin (10 mg/kg)60%
10062%
Alternative ACarrageenan-induced paw edema (Rat)5038%Indomethacin (10 mg/kg)60%
Alternative BCarrageenan-induced paw edema (Rat)5055%Indomethacin (10 mg/kg)60%
Table 2: Comparative In Vivo Anti-Cancer Activity of Compound X
CompoundXenograft Model (e.g., A549 lung cancer)Dose (mg/kg)Tumor Growth Inhibition (%)Reference CompoundTGI of Reference (%)
Compound XNude mice2535%Cisplatin (5 mg/kg)50%
5058%
Alternative CNude mice2542%Cisplatin (5 mg/kg)50%
Alternative DNude mice2530%Cisplatin (5 mg/kg)50%

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (for Anti-Inflammatory Activity)

This is a standard and widely used model for evaluating acute inflammation.

  • Animals: Male Wistar rats (180-200g) are typically used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial paw volume of each rat is measured using a plethysmometer.

    • Compound X, a vehicle control, or a reference drug (e.g., Indomethacin) is administered orally or intraperitoneally.

    • After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured again at specific time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Human Tumor Xenograft Model in Nude Mice (for Anti-Cancer Activity)

This model assesses the efficacy of a compound on the growth of human tumors in an in vivo setting.

  • Animals: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor cells.

  • Procedure:

    • A specific number of human cancer cells (e.g., 5 x 10^6 A549 cells) are injected subcutaneously into the flank of each mouse.

    • Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

    • Mice are randomized into treatment and control groups.

    • Compound X, a vehicle control, or a reference drug (e.g., Cisplatin) is administered according to a predetermined schedule (e.g., daily, three times a week).

    • Tumor volume is measured regularly (e.g., twice a week) using calipers. The volume is calculated using the formula: Volume = (length * width²) / 2.

    • The study is terminated when tumors in the control group reach a specific size, or after a set duration.

  • Data Analysis: Tumor Growth Inhibition (TGI) is calculated as: % TGI = [1 - (ΔT / ΔC)] * 100 where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.

Visualizations of Potential Mechanisms

Should research on this compound become available, diagrams illustrating its molecular interactions would be crucial for understanding its activity. Below are examples of relevant signaling pathways often implicated in inflammation and cancer, which could be affected by a novel compound.

G Hypothetical Anti-Inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm TLR4 TLR4 IKK IKK TLR4->IKK Activates IKB IKB IKK->IKB Phosphorylates NF-kB NF-kB IKB->NF-kB Releases Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Induces Transcription LPS LPS LPS->TLR4 This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->IKK Inhibits

Caption: Hypothetical inhibition of the NF-kB signaling pathway.

G Hypothetical Anti-Cancer Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Proliferation Cell Proliferation mTOR->Cell Proliferation EGF EGF EGF->EGFR This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->Akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

While a detailed comparative guide on the in vivo validation of this compound cannot be provided at this time due to a lack of available data, the frameworks presented here illustrate the standard methodologies and data presentation required for such an analysis. Should research on this compound be published, a comprehensive guide could be developed by populating these frameworks with specific experimental results. Researchers, scientists, and drug development professionals are encouraged to consult peer-reviewed scientific literature for the most current and validated information on novel compounds.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.